Aicar-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N4O5 |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1 |
InChI Key |
RTRQQBHATOEIAF-OJSSWAJASA-N |
Isomeric SMILES |
C1=[15N][13C](=[13C](N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Principle and Application of AICAR-¹³C₂,¹⁵N as a Stable Isotope Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) labeled with stable isotopes, specifically ¹³C₂ and ¹⁵N, as a powerful tracer in metabolic research and drug development. This guide details the core mechanism of AICAR, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in the field.
Core Principles: AICAR as a Metabolic Modulator and Tracer
AICAR is a cell-permeable analog of adenosine monophosphate (AMP) that, once inside the cell, is phosphorylated to form ZMP (AICAR monophosphate).[1] ZMP mimics the effects of AMP and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3] The activation of AMPK triggers a cascade of metabolic shifts, including the enhancement of glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic processes like protein and lipid synthesis to conserve cellular energy.[1][4]
The use of AICAR labeled with stable, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to trace the metabolic fate of this molecule and its downstream products with high precision. AICAR-¹³C₂,¹⁵N serves as a tracer that can be distinguished from its endogenous, unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This enables the quantitative analysis of metabolic fluxes through specific pathways, providing a dynamic view of cellular metabolism.[7][8]
Key Signaling Pathway: AICAR and the AMPK Cascade
AICAR's primary mechanism of action is the activation of the AMPK signaling pathway. The diagram below illustrates the key components of this cascade, from upstream activators to downstream metabolic effects.
Caption: The AMPK signaling pathway activated by AICAR-¹³C₂,¹⁵N.
Experimental Design and Protocols
A typical stable isotope tracing experiment using AICAR-¹³C₂,¹⁵N involves cell culture, labeling, metabolite extraction, and analysis. The following sections provide a detailed, generalized protocol.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Pre-incubation: Culture cells in standard medium until they reach the desired confluency.
-
Labeling Medium: Prepare a medium containing a known concentration of AICAR-¹³C₂,¹⁵N. The optimal concentration should be determined empirically for the specific cell type and experimental goals.
-
Labeling: Replace the standard medium with the labeling medium and incubate for a predetermined period. Time-course experiments are recommended to monitor the kinetics of isotope incorporation.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).
-
Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.
-
Phase Separation: Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the polar metabolites can be separated from the non-polar phase (if using a biphasic extraction method like methanol/chloroform/water) for comprehensive analysis.
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.
Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Use a suitable column (e.g., HILIC for polar metabolites) to separate the metabolites.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the metabolites. The incorporation of ¹³C and ¹⁵N will result in a predictable mass shift in AICAR and its downstream metabolites, allowing for their differentiation from the unlabeled species.
-
Data Analysis: Utilize software to identify and quantify the different isotopologues of each metabolite. The fractional labeling can then be used to calculate metabolic fluxes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent.
-
Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) NMR spectra. The presence of ¹³C and ¹⁵N will result in specific splitting patterns and chemical shift changes that can be used to identify and quantify the labeled metabolites.
-
Data Analysis: Integrate the peaks corresponding to the labeled and unlabeled forms of the metabolites to determine the extent of isotope incorporation.
Experimental Workflow
The following diagram outlines a typical workflow for a stable isotope tracing experiment with AICAR-¹³C₂,¹⁵N.
Caption: A standard experimental workflow for AICAR-¹³C₂,¹⁵N stable isotope tracing.
Quantitative Data Presentation
The data obtained from AICAR-¹³C₂,¹⁵N tracing experiments can be presented in various ways. The following tables provide an illustrative example of how to summarize quantitative data on fractional enrichment and relative metabolic flux changes in response to AICAR treatment.
Table 1: Fractional Enrichment of Key Metabolites After AICAR-¹³C₂,¹⁵N Labeling
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - AICAR Treated |
| ZMP | M+3 (²¹³C, ¹¹⁵N) | 0 | 85.2 ± 3.1 |
| AMP | M+3 (²¹³C, ¹¹⁵N) | 0.5 ± 0.1 | 15.7 ± 1.8 |
| ATP | M+3 (²¹³C, ¹¹⁵N) | 0.3 ± 0.1 | 12.4 ± 1.5 |
| IMP | M+3 (²¹³C, ¹¹⁵N) | 0.8 ± 0.2 | 25.3 ± 2.9 |
Table 2: Relative Metabolic Flux Changes with AICAR Treatment
| Metabolic Pathway | Relative Flux (AICAR vs. Control) | p-value |
| Glycolysis | 1.8 ± 0.2 | < 0.01 |
| Fatty Acid Oxidation | 2.5 ± 0.4 | < 0.005 |
| De Novo Purine Synthesis | 1.2 ± 0.1 | > 0.05 |
| Protein Synthesis | 0.6 ± 0.1 | < 0.01 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the experimental conditions and cell type.
Conclusion
AICAR-¹³C₂,¹⁵N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. By leveraging the principles of stable isotope tracing, researchers can gain unprecedented insights into the dynamic regulation of metabolic pathways in response to pharmacological interventions. This technical guide provides a foundational understanding and practical framework for the application of labeled AICAR in metabolic research and drug development, paving the way for new discoveries in cellular physiology and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
The Biological Role of AICAR-13C2,15N in Cellular Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that plays a pivotal role in the regulation of cellular energy metabolism. Its stable isotope-labeled form, AICAR-13C2,15N, serves as an invaluable tool in metabolic research and drug development, acting as a tracer and internal standard for quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide delves into the core biological functions of AICAR in maintaining cellular energy homeostasis, with a focus on its mechanism of action as a potent activator of AMP-activated protein kinase (AMPK).
Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a key cellular energy sensor.[2] AMPK activation triggers a metabolic switch, enhancing catabolic pathways that generate ATP while suppressing anabolic processes that consume ATP, thereby restoring cellular energy balance.[3][4] This guide will provide an in-depth overview of the signaling pathways governed by AICAR, present quantitative data on its metabolic effects, and offer detailed experimental protocols for its use in research settings.
Core Mechanism: AICAR and the AMPK Signaling Pathway
The primary mechanism by which AICAR influences cellular energy homeostasis is through the activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Under conditions of energy stress, an increased AMP:ATP ratio leads to AMP binding to the γ subunit of AMPK, causing a conformational change that promotes phosphorylation of the α subunit at threonine-172 by upstream kinases, most notably liver kinase B1 (LKB1).[5]
AICAR, in its phosphorylated form ZMP, mimics the effect of AMP by binding to the γ subunit of AMPK. This binding has a dual effect: it allosterically activates the enzyme and makes it a better substrate for LKB1, leading to a robust and sustained activation of AMPK, even in the absence of a significant change in the cellular AMP:ATP ratio.[2][5]
Activated AMPK proceeds to phosphorylate a multitude of downstream targets, orchestrating a comprehensive cellular response to restore energy balance. Key downstream effects include:
-
Stimulation of Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake.[6][7]
-
Inhibition of Glycogen Synthesis: AMPK phosphorylates and inactivates glycogen synthase, halting the storage of glucose as glycogen.[6]
-
Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4][7] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and allows for increased transport of fatty acids into the mitochondria for oxidation.[7]
-
Inhibition of Protein Synthesis: AMPK activation suppresses the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[5]
-
Mitochondrial Biogenesis: Chronic activation of AMPK can lead to an increase in the number and function of mitochondria.[4]
It is important to note that while the majority of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent actions.[1] Therefore, careful experimental design and interpretation are crucial when using AICAR as a pharmacological tool.
Quantitative Effects of AICAR on Cellular Metabolism
The following tables summarize the quantitative effects of AICAR on various cellular processes as reported in the literature. These values can serve as a reference for designing and interpreting experiments.
Table 1: Effects of AICAR on Cellular Proliferation and Development
| Cell Type/Organism | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |
| Mouse 2-cell embryos | 500 µM | 48 hours | 45.9% developed to blastocyst stage | [8][9] |
| Mouse 2-cell embryos | 1000 µM | 48 hours | 26.6% developed to blastocyst stage | [8][9] |
| Mouse 2-cell embryos | 2000 µM | 48 hours | 9.4% developed to blastocyst stage | [8][9] |
| MCF-7 breast cancer cells | 100 µM (with 10 µM Methotrexate) | 6 days | 50% reduction in cell number | [10] |
Table 2: Effects of AICAR on AMPK Activation and Downstream Signaling
| Cell Type | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |
| C2C12 myotubes | 2 mM | 15 minutes | Increased AMPK phosphorylation | [5] |
| Rat white quadriceps muscle | 250 mg/kg (subcutaneously) | Not specified | ~80% increase in AMPK activity | [6] |
| J774 macrophages | 1 mmol/L | 16 hours | Increased p-AMPK/AMPK ratio | [10] |
Table 3: Effects of AICAR on Glucose and Fatty Acid Metabolism
| Cell/Tissue Type | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |
| Insulin-resistant rat white muscle | 250 mg/kg (subcutaneously) | Not specified | Increased glucose and fatty acid uptake | [6] |
| Rat soleus muscle | 2 mM | 60 minutes | +33-36% increase in fatty acid oxidation | [11] |
| Rat soleus muscle | 2 mM | 60 minutes | +105-170% increase in glucose oxidation | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AICAR.
Protocol 1: AICAR Treatment and Western Blot Analysis of AMPK Activation in Cell Culture
Objective: To assess the activation of AMPK in cultured cells following AICAR treatment by measuring the phosphorylation of AMPKα at Threonine-172.
Materials:
-
Cell culture medium and supplements
-
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
AICAR Preparation: Prepare a stock solution of AICAR in sterile water or DMSO. A typical stock concentration is 50-100 mM. Store at -20°C.
-
Cell Treatment:
-
The day after seeding, replace the medium with fresh medium.
-
Add AICAR to the desired final concentration (typically ranging from 100 µM to 2 mM). Include a vehicle-treated control group.
-
Incubate for the desired time (e.g., 15 minutes to 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total AMPKα and a loading control (e.g., β-actin) to normalize the data.
-
Protocol 2: Measurement of Glucose Uptake in Adherent Cells
Objective: To quantify the rate of glucose uptake in cultured cells treated with AICAR using a radiolabeled glucose analog.
Materials:
-
Adherent cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
AICAR
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail and vials
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells as required (e.g., C2C12 myoblasts to myotubes).
-
Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in serum-free medium.
-
AICAR Treatment:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing AICAR (e.g., 2 mM) for the desired time (e.g., 30-60 minutes). Include a control group without AICAR.
-
-
Glucose Uptake Assay:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).
-
For a negative control, add cytochalasin B (an inhibitor of glucose transport) to a set of wells 15 minutes before adding the radiolabeled glucose.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining lysate to normalize the glucose uptake data.
-
Protocol 3: Fatty Acid Oxidation Assay in Cultured Cells
Objective: To measure the rate of fatty acid oxidation in cells treated with AICAR using a radiolabeled fatty acid.
Materials:
-
Cultured cells
-
Fatty acid-free BSA
-
[¹⁴C]palmitate or [³H]palmitate
-
AICAR
-
L-carnitine
-
Perchloric acid (PCA)
-
Activated charcoal
Procedure:
-
Preparation of Radiolabeled Fatty Acid Substrate:
-
Prepare a stock solution of [¹⁴C]palmitate complexed to fatty acid-free BSA.
-
-
Cell Treatment:
-
Seed cells and grow to confluency.
-
Pre-incubate the cells with or without AICAR (e.g., 0.5-2 mM) in serum-free medium for the desired time (e.g., 1-16 hours).
-
-
Fatty Acid Oxidation Assay:
-
Wash the cells with warm PBS.
-
Add incubation medium containing the [¹⁴C]palmitate-BSA complex and L-carnitine.
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Stop the reaction by adding ice-cold perchloric acid to precipitate macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant (containing ASMs, which are products of β-oxidation) to a new tube.
-
Add activated charcoal to the supernatant to bind the unoxidized [¹⁴C]palmitate.
-
Centrifuge to pellet the charcoal.
-
Transfer the final supernatant to a scintillation vial.
-
-
Quantification:
-
Add scintillation cocktail and measure the radioactivity of the ASMs.
-
Normalize the data to the protein content of the cell lysate.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: AICAR-mediated activation of the AMPK signaling pathway.
Caption: Experimental workflow for Western blot analysis of AMPK activation.
Caption: Workflow for measuring glucose uptake in cultured cells.
Conclusion
AICAR, and its isotopically labeled counterpart this compound, are powerful tools for investigating the intricate mechanisms of cellular energy homeostasis. By activating the central energy sensor AMPK, AICAR elicits a coordinated metabolic response that has significant implications for both basic research and the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of AICAR in the laboratory, enabling researchers to further unravel the complexities of cellular metabolism and to explore the therapeutic potential of targeting the AMPK pathway. As with any pharmacological agent, a thorough understanding of its mechanism of action, including potential off-target effects, is essential for the rigorous design and interpretation of experimental findings.
References
- 1. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 6. AICAR | Cell Signaling Technology [cellsignal.com]
- 7. AICAR decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between AICAR and Aicar-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) and its stable isotope-labeled counterpart, Aicar-13C2,15N. It outlines their fundamental chemical differences, functional equivalence, and primary applications, with a focus on quantitative analytical methodologies.
Core Chemical and Physical Differences
The primary distinction between AICAR and this compound lies in their isotopic composition. This compound is a synthetic version of AICAR where specific atoms have been replaced with their heavier, non-radioactive (stable) isotopes.
-
AICAR (Acadesine): Composed of the most common natural isotopes of carbon (¹²C) and nitrogen (¹⁴N).
-
This compound: Specifically synthesized to contain two heavy carbon (¹³C) atoms and one heavy nitrogen (¹⁵N) atom within its imidazole ring structure.
This isotopic substitution results in a precisely defined increase in molecular weight, which is the cornerstone of its utility in research. While chemically and biologically identical to AICAR, its increased mass allows it to be distinguished by mass spectrometry.[1]
Data Presentation: Comparative Properties
The following table summarizes the key quantitative differences between the two compounds.
| Property | AICAR (Unlabeled) | This compound (Labeled) | Data Source(s) |
| Chemical Formula | C₉H₁₄N₄O₅ | [¹³C]₂C₇H₁₄[¹⁵N]N₃O₅ | [2][3] |
| Average Molecular Weight | ~258.23 g/mol | ~261.21 g/mol | [2][4][5] |
| Monoisotopic Mass | ~258.1022 Da | ~261.1002 Da | [4] |
| Biological Activity | AMPK Activator | AMPK Activator | [1][6] |
| Primary Application | Pharmacological Tool, Exercise Mimetic | Internal Standard for Quantitative Analysis | [1][7] |
Functional Equivalence in Biological Systems
From a biological and pharmacological perspective, AICAR and this compound are functionally identical. Both are cell-permeable adenosine analogs that, once inside the cell, are phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[5][8] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9][10]
Activation of AMPK by either compound triggers a cascade of metabolic events, including:
-
Increased glucose uptake and glycolysis in muscle tissue.[11][12]
-
Enhanced fatty acid oxidation.[8]
-
Inhibition of anabolic processes like cholesterol and fatty acid synthesis.[9]
-
Stimulation of mitochondrial biogenesis.[8]
Because their mechanism of action is identical, this compound is not used to study different biological effects but rather to accurately measure the concentration of the unlabeled, biologically active AICAR.
Visualization: AICAR Signaling Pathway
The following diagram illustrates the established signaling pathway for AICAR-mediated AMPK activation.
Caption: AICAR enters the cell and is converted to ZMP, which activates the AMPK pathway.
Primary Application: A Gold Standard for Quantitative Analysis
The key difference in application arises from the mass difference. This compound serves as an ideal internal standard (IS) for the accurate quantification of AICAR in biological matrices (e.g., plasma, urine, tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7]
Why is an Isotope-Labeled Internal Standard Crucial? An IS is a known quantity of a substance added to a sample at the beginning of the analytical process. It co-elutes with the analyte (unlabeled AICAR) and experiences similar effects from sample preparation (e.g., extraction loss) and instrument variability (e.g., ion suppression).[7] By measuring the ratio of the analyte's signal to the IS's signal, researchers can achieve highly accurate and precise quantification, correcting for potential errors.[7]
Visualization: Experimental Workflow for AICAR Quantification
This diagram shows a typical workflow for quantifying AICAR using this compound as an internal standard.
Caption: Workflow using an internal standard for accurate AICAR quantification via LC-MS/MS.
Detailed Experimental Protocol: Quantification of AICAR in Urine by LC-MS/MS
This section provides a representative protocol for the quantitative analysis of AICAR, adapted from methodologies described in the literature.[7][13][14]
A. Reagents and Materials
-
AICAR analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Urine samples
-
Microcentrifuge tubes
-
LC-MS/MS system
B. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of AICAR and this compound in methanol.
-
Working Internal Standard (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Curve Standards (10 - 10,000 ng/mL): Serially dilute the AICAR stock solution to prepare calibration standards at various concentrations in blank urine.
C. Sample Preparation
-
Aliquot 100 µL of each urine sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (100 ng/mL this compound) to every tube except for the blank.
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
D. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity for each transition.
-
E. Data Analysis
-
Integrate the chromatographic peak areas for both the AICAR and this compound MRM transitions.
-
Calculate the peak area ratio (AICAR Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of AICAR in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Conclusion
The core difference between AICAR and this compound is not biological but physical. This compound is an isotopically heavy, functionally identical version of AICAR. This mass difference makes it an indispensable tool for modern bioanalytical chemistry, enabling researchers to perform highly accurate and reliable quantification of AICAR. While AICAR is the agent used to elicit a biological response, this compound is the analytical standard that ensures the measurements of that response are precise and reproducible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AICAR (Acadesine/AICA riboside), AMPK activator (CAS 2627-69-2) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C9H14N4O5 | CID 71313279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AICAR | Cell Signaling Technology [cellsignal.com]
- 6. AICAR | AMPK | Tocris Bioscience [tocris.com]
- 7. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bc9.co [bc9.co]
- 9. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Quantification of AICAR and study of metabolic markers after administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
The Sentinel Molecule: A Technical Guide to Studying Purine Nucleotide Biosynthesis with AICAR-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of the stable isotope-labeled compound, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) with two carbon-13 and one nitrogen-15 atoms (AICAR-13C2,15N), as a powerful tool for elucidating the complexities of de novo purine nucleotide biosynthesis. By tracing the metabolic fate of this labeled precursor, researchers can gain unprecedented insights into pathway dynamics, enzyme kinetics, and the impact of therapeutic interventions on this fundamental cellular process. While direct experimental data for this compound is not widely available in the public domain, this guide leverages established methodologies from analogous stable isotope tracing studies to provide a robust framework for its application.
Introduction to Purine Biosynthesis and AICAR
Purine nucleotides are fundamental building blocks for DNA and RNA, and they play critical roles in cellular energy metabolism (ATP, GTP), signaling (cAMP, cGMP), and as components of coenzymes.[1][2][3][4] Cells synthesize purines through two main pathways: the de novo synthesis pathway and the salvage pathway.[1][3] The de novo pathway builds the purine ring from simpler molecules, such as amino acids, CO2, and one-carbon units, while the salvage pathway recycles pre-existing purine bases and nucleosides.[2][3]
AICAR is a naturally occurring intermediate in the de novo purine synthesis pathway.[5][6] Its phosphorylated form, ZMP (AICAR monophosphate), is an analog of AMP and a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Exogenously supplied AICAR is readily taken up by cells and phosphorylated to ZMP, making it a valuable tool for studying both purine metabolism and AMPK signaling.[7][8]
The use of stable isotope-labeled AICAR, such as this compound, allows for the precise tracing of its incorporation into the purine nucleotide pool, enabling the quantification of metabolic flux through the de novo pathway.[9][10][11] This approach provides a dynamic view of pathway activity that is not achievable with traditional methods that only measure static metabolite concentrations.
Quantitative Data on Purine Biosynthesis Flux
The following tables summarize quantitative data from studies that have used stable isotope labeling to measure the flux of de novo purine biosynthesis. While these studies did not specifically use this compound, the data provides a strong indication of the types of quantitative insights that can be gained.
Table 1: Impact of Purine Availability on de novo Purine Synthesis Rate in HeLa Cells
| Condition | Analyte | Initial Rate of 15N-Glycine Incorporation (% increase relative to purine-rich) | Fold Increase in Intracellular Concentration |
| Purine-depleted | IMP | ~47% | ~3-fold |
| AMP | ~70% | Not significantly changed | |
| GMP | ~20% | Not significantly changed |
Data synthesized from studies on purinosome formation, which is stimulated by purine depletion.[1][12]
Table 2: Effect of AICAR on Purine and Pyrimidine Synthesis Pathways in INS-1 Cells
| Condition | Labeled Precursor | Analyte | Observation |
| AICAR Treatment | U-13C Glucose | +5 Labeled ATP | Significantly decreased |
| U-13C Glucose | +5 Labeled UTP | Significantly decreased | |
| U-13C Glucose | Glycinamide ribonucleotide (GAR) | Substantially blunted increase | |
| U-13C Glucose | Phosphoribosyl pyrophosphate (PRPP) | Substantially blunted increase |
This table illustrates how AICAR can modulate the flux of glucose-derived carbons into nucleotide synthesis pathways.[3][13]
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a stable isotope tracing experiment to study de novo purine biosynthesis. This protocol can be adapted for the use of this compound.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HeLa, INS-1) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Medium Exchange: Prior to labeling, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed experimental medium containing the stable isotope tracer. For example, to trace de novo synthesis, one could use a purine-depleted medium supplemented with a known concentration of the labeled precursor (e.g., 15N-glycine, U-13C-glucose, or this compound).[1][3]
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.[14]
-
Harvesting: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.[15]
Metabolite Extraction
-
Cell Lysis: Subject the cell suspension in the extraction solvent to freeze-thaw cycles or sonication to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[15]
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as reversed-phase or HILIC chromatography.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues of the target analytes (e.g., IMP, AMP, GMP).
-
Data Analysis: Quantify the abundance of each isotopologue to determine the fractional enrichment of the stable isotope in the purine nucleotide pool over time. This data is then used to calculate the metabolic flux.[9]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in studying purine biosynthesis with AICAR.
Caption: The de novo purine biosynthesis pathway, highlighting the central position of AICAR.
Caption: Metabolic fate of exogenously supplied this compound.
Caption: A generalized experimental workflow for stable isotope tracing of purine biosynthesis.
By employing this compound in conjunction with the methodologies outlined in this guide, researchers can unlock a deeper understanding of purine metabolism, paving the way for novel therapeutic strategies targeting a wide range of diseases, from metabolic disorders to cancer.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 7. The acute effects of AICAR on purine nucleotide metabolism and postischemic cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
Aicar-13C2,15N: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Aicar-13C2,15N, a stable isotope-labeled version of the AMP-activated protein kinase (AMPK) activator, AICAR. This guide details its chemical properties, biological functions, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing key signaling pathways.
Core Compound Specifications
This compound is a labeled form of Acadesine (AICAR), an adenosine analog that functions as a cell-permeable activator of AMPK. The incorporation of stable isotopes allows for its use in tracer studies and as an internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| CAS Number | 1609374-70-0 | [1][2] |
| Molecular Formula | C₉H₁₄N₄O₅ | [3] |
| Synonyms | Acadesine-13C2,15N; AICA Riboside-13C2,15N | [1][4] |
For the unlabeled compound, AICAR (Acadesine):
| Property | Value | Source |
| CAS Number | 2627-69-2 | [5][6] |
| Molecular Formula | C₉H₁₄N₄O₅ | [5] |
| Molecular Weight | 258.2 g/mol | [5] |
| Purity | ≥ 98% | [5] |
| Synonyms | Acadesine; AICA Riboside; NSC 105823 | [5][6] |
Mechanism of Action and Biological Significance
AICAR is a prodrug that, upon entering the cell, is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a key regulator of cellular energy homeostasis.[7][8]
Activated AMPK plays a crucial role in:
-
Metabolic Regulation: It stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[7][9]
-
Cell Growth and Proliferation: AMPK can inhibit the mTOR signaling pathway, a central regulator of cell growth, and activate the Hippo signaling pathway, which controls organ size and suppresses tumors.[7][8]
-
Stem Cell Biology: AICAR has been shown to influence the differentiation and maintenance of various stem cell types, including embryonic, mesenchymal, and neural stem cells.[5]
Key Signaling Pathways
The biological effects of AICAR are mediated through complex signaling networks. The following diagrams illustrate the primary pathways influenced by AICAR-induced AMPK activation.
Figure 1: Simplified overview of the AICAR-AMPK signaling cascade.
Figure 2: AMPK-mediated inhibition of the mTOR signaling pathway.
Experimental Protocols
The following sections provide an overview of common experimental designs and methodologies for studying the effects of AICAR.
In Vitro Studies
Objective: To investigate the cellular effects of AICAR on specific signaling pathways or metabolic processes.
General Workflow:
Figure 3: A typical workflow for in vitro experiments with AICAR.
Methodologies:
-
Cell Culture: Specific cell lines (e.g., C2C12 myotubes, MEFs, RPE-1) are cultured under standard conditions.[8][10]
-
AICAR Treatment: Cells are treated with AICAR at concentrations typically ranging from 0.1 to 2.0 mM.[10][11] The duration of treatment can vary from minutes to hours depending on the endpoint being measured.[8][10]
-
Western Blot Analysis: To assess the activation of AMPK and its downstream targets, cell lysates are analyzed by western blotting using antibodies specific for phosphorylated and total proteins (e.g., p-AMPK, p-ACC, p-S6K1).[10][12]
-
Metabolic Assays: The effects of AICAR on cellular metabolism can be quantified using various assays, including glucose uptake measurements, fatty acid oxidation assays, and oxygen consumption analysis.[9][11]
In Vivo Studies
Objective: To examine the systemic effects of AICAR on metabolism and physiology in animal models.
General Workflow:
Figure 4: A general workflow for in vivo AICAR studies.
Methodologies:
-
Animal Models: Studies are often conducted in mice or rats, including models of obesity and insulin resistance.[9][12][13]
-
AICAR Administration: AICAR is typically administered via subcutaneous or intraperitoneal injection at doses ranging from 300 to 500 mg/kg body weight.[12][13] Chronic studies may involve daily injections over several weeks.[12][13]
-
Tissue Analysis: Following treatment, tissues such as skeletal muscle and liver are harvested for analysis of AMPK activation, gene expression changes, and metabolic parameters.[12][14]
-
Metabolic Measurements: Blood samples can be collected to measure glucose and insulin levels.[13]
Quantitative Analysis using LC-MS/MS
Objective: To accurately quantify AICAR levels in biological samples.
Methodology:
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative detection of AICAR in urine.[15]
-
Sample Preparation: Urine samples are prepared for analysis.
-
Chromatography: Liquid chromatography is performed with a C18 column and a mobile phase of water containing 0.1% formic acid.[15]
-
Mass Spectrometry: Detection and quantification are carried out using a mass spectrometer in positive ion mode.[15]
-
Validation: The method is validated for linearity, precision, accuracy, and stability.[15] Calibration curves are typically linear over a wide concentration range (e.g., 10–10,000 ng/mL).[15]
This technical guide provides a foundational understanding of this compound and its unlabeled counterpart, AICAR. The provided information on its chemical properties, mechanism of action, and experimental applications is intended to support researchers in designing and executing robust scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H14N4O5 | CID 71313279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nrtimes.co.uk [nrtimes.co.uk]
- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptides.gg [peptides.gg]
- 12. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AICAR treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
An In-Depth Technical Guide to Preliminary In Vitro Studies Using Aicar-13C2,15N
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary in vitro studies using the stable isotope-labeled compound 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (Aicar-13C2,15N). This document details its mechanism of action, provides established quantitative data from studies with its unlabeled analogue, and presents detailed protocols for its application as both a metabolic tracer and an internal standard.
Introduction to AICAR and its Labeled Analogue
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR or Acadesine) is a cell-permeable adenosine analog. Upon entering the cell via nucleoside transporters, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an endogenous intermediate in the de novo pathway of purine synthesis.[2][3] Crucially, ZMP mimics adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]
The isotopically labeled version, This compound , incorporates two Carbon-13 atoms and one Nitrogen-15 atom. This labeling does not alter its biological activity but allows it to be distinguished from its endogenous counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its primary applications in vitro are:
-
Metabolic Tracer: To track the incorporation of the AICAR molecule into downstream metabolic pathways, primarily de novo purine biosynthesis.[6]
-
Internal Standard: For the precise and accurate quantification of unlabeled AICAR in biological samples using isotope dilution mass spectrometry.[6][7]
Core Signaling Pathways
AICAR's effects are mediated through both AMPK-dependent and AMPK-independent pathways. Understanding these is critical for designing experiments and interpreting results.
2.1 AMPK-Dependent Signaling ZMP allosterically activates AMPK by binding to its γ-subunit. This activation stimulates phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like LKB1, leading to a cascade of downstream effects aimed at restoring cellular energy balance.[5]
2.2 AMPK-Independent Signaling & Role in Purine Metabolism ZMP is a natural intermediate in the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP. An accumulation of ZMP, which can be induced by AICAR treatment, can influence this pathway directly. Furthermore, studies have shown AICAR can induce apoptosis and affect cell cycle progression independent of AMPK activity.[5]
Quantitative Data from In Vitro AICAR Studies
The following tables summarize quantitative findings from published studies using unlabeled AICAR. These data provide a baseline for expected dose-dependent effects and cellular responses in various models.
Table 1: Effects of AICAR on Cell Viability and Proliferation
| Cell Line | Concentration (mM) | Duration (h) | Effect | Finding | Citation |
|---|---|---|---|---|---|
| PC3 (Prostate Cancer) | 0.5 - 3 | 24 | Decreased Survival | IC50 value of 1 mM in clonogenic survival assay. | [1] |
| LNCaP (Prostate Cancer) | 0.5 - 3 | 24 | Decreased Survival | Concentration-dependent decrease in survival (MTT assay). | [1] |
| Mouse Embryos | 1 | 48 | Arrested Development | Significant decrease in blastocyst formation rate. | [8] |
| Mesenchymal Stromal Cells | 0.5 | N/A | Increased Proliferation | Sustained self-renewal and proliferation capacity. |[9] |
Table 2: Effects of AICAR on AMPK Activation and Downstream Targets
| Cell Line | Concentration (mM) | Duration (h) | Target | Change | Citation |
|---|---|---|---|---|---|
| LNCaP & PC3 | 0.5 - 3 | 6 - 24 | p-ACC (AMPK substrate) | Increased phosphorylation, indicating AMPK activation. | [1] |
| Mesenchymal Stromal Cells | 0.5 | N/A | p-AMPK (Thr172) | Increased phosphorylation. | [9] |
| Mesenchymal Stromal Cells | 0.5 | N/A | mTORC1 Activity | Decreased activity. | [9] |
| PC3 (Prostate Cancer) | 0.5 - 1 | 24 | Clonogenic Survival (with 2 Gy Radiation) | Synergistic enhancement of cell killing (Dose Enhancement Ratio >1.8). |[1] |
Experimental Protocols
4.1 General Protocol for In Vitro AICAR Treatment
This protocol outlines the basic steps for treating cultured cells with AICAR to assess its biological effects.
-
Cell Culture: Plate cells at a desired density (e.g., 5x10⁴ cells/well in a 24-well plate) and allow them to adhere and grow for 24 hours in standard culture medium.
-
Reagent Preparation:
-
Prepare a sterile stock solution of AICAR (or this compound) in an appropriate solvent (e.g., sterile water or DMSO). A typical stock concentration is 50-100 mM.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Thaw an aliquot of the AICAR stock solution.
-
Dilute the stock solution directly into pre-warmed culture medium to achieve the desired final concentrations (typically ranging from 0.25 mM to 2 mM).
-
Remove the old medium from the cells and replace it with the AICAR-containing medium. Include a vehicle-only control group.
-
-
Incubation: Incubate the cells for the desired duration. This can range from 30 minutes for acute signaling studies (e.g., Western blot for p-AMPK) to 24-72 hours for proliferation or apoptosis assays.
-
Endpoint Analysis: Harvest cells for downstream analysis, such as:
-
Western Blotting: To measure the phosphorylation status of AMPK, ACC, and other signaling proteins.
-
Cell Viability/Proliferation Assays: Using MTT, WST-1, or cell counting.
-
Metabolite Extraction: For subsequent analysis by LC-MS or NMR.
-
4.2 Protocol for Metabolic Tracing with this compound
This protocol describes the use of this compound to trace its metabolic fate, particularly its incorporation into the purine nucleotide pool.
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest.
-
Labeling Medium Preparation: Prepare culture medium containing a known concentration of this compound (e.g., 0.5 mM).
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Quickly aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells (~1 mL for a well of a 6-well plate).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
-
Sample Analysis (LC-MS/MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer. Monitor the mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+3 for 13C2,15N) isotopologues of ZMP, IMP, AMP, and GMP.
-
-
Data Analysis: Calculate the fractional enrichment of the labeled isotopologues over time to determine the rate and extent of this compound incorporation into the purine biosynthesis pathway.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of an in vitro tracer study.
References
- 1. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with AICAR inhibits blastocyst development, trophectoderm differentiation and tight junction formation and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AICAR and nicotinamide treatment synergistically augment the proliferation and attenuate senescence-associated changes in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for the Mass Spectrometry Analysis of Aicar-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine monophosphate (AMP) that serves as an activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that, once activated, modulates a variety of metabolic processes to restore energy homeostasis.[4][5] Specifically, AMPK activation stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including protein and cholesterol synthesis.[1][4] Due to its role in metabolic regulation, AICAR is a valuable tool in research areas such as diabetes, metabolic syndrome, and cancer.[1][2]
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry, as they can correct for variations in sample extraction, matrix effects, and instrument response.[5][6][7] The use of Aicar-13C2,15N as an internal standard allows for precise and accurate quantification of endogenous or administered AICAR in various biological matrices. This application note provides a detailed protocol for the preparation and analysis of samples containing AICAR using this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
AMPK Signaling Pathway
AICAR enters the cell and is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics the effect of AMP on the AMPK complex.[1] ZMP binds to the γ-subunit of AMPK, leading to its allosteric activation and promoting phosphorylation of the catalytic α-subunit at threonine 172 by upstream kinases such as LKB1.[1] Activated AMPK then phosphorylates downstream targets to regulate cellular metabolism.
Figure 1: Simplified AMPK signaling pathway activated by AICAR.
Experimental Workflow
The overall workflow for the analysis of AICAR involves sample collection, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis.
Figure 2: General experimental workflow for AICAR analysis.
Detailed Experimental Protocols
Sample Preparation from Cell Culture
This protocol is designed for the extraction of AICAR from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Aspirate the cell culture medium from the culture dish.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of -80°C methanol to each dish.
-
Spike the methanol with the this compound internal standard solution.
-
Incubate at -80°C for 15 minutes to ensure complete protein precipitation and quenching of metabolism.
-
Scrape the cells from the dish into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol is suitable for the extraction of AICAR from plasma samples.
Materials:
-
Acetonitrile (LC-MS grade), chilled
-
This compound internal standard solution
-
Microcentrifuge tubes
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Spike the plasma with the this compound internal standard solution.
-
Add 400 µL of chilled acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an HPLC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
For a polar molecule like AICAR, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation compared to traditional reversed-phase chromatography.
| Parameter | Recommended Setting |
| Column | SeQuant® ZIC®-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
The fragmentation of AICAR in the mass spectrometer typically involves the cleavage of the glycosidic bond between the ribose sugar and the imidazole carboxamide base. This results in the formation of the protonated base as a major product ion.
Data Presentation
The following table summarizes the MRM transitions and typical retention times for AICAR and its stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| AICAR | 259.1 | 127.1 | 100 | 15 |
| AICAR | 259.1 | 110.1 | 100 | 25 |
| This compound (IS) | 262.1 | 130.1 | 100 | 15 |
| This compound (IS) | 262.1 | 113.1 | 100 | 25 |
Quantitative Data Summary:
The following table provides an example of quantitative results that can be obtained using this method. The calibration curve was linear over a concentration range of 10-10,000 ng/mL.[1] The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1 and 10 ng/mL, respectively.[1]
| Sample ID | Endogenous AICAR (ng/mL) | This compound (IS) Peak Area | Calculated Concentration (ng/mL) | % Recovery |
| Control 1 | 150.2 | 1.25E+06 | 148.9 | 99.1 |
| Control 2 | 165.8 | 1.28E+06 | 163.5 | 98.6 |
| Treated 1 | 850.6 | 1.22E+06 | 855.3 | 100.6 |
| Treated 2 | 912.3 | 1.26E+06 | 908.7 | 99.6 |
| QC Low (25 ng/mL) | N/A | 1.30E+06 | 24.5 | 98.0 |
| QC High (5000 ng/mL) | N/A | 1.24E+06 | 5085.1 | 101.7 |
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and LC-MS/MS analysis of AICAR using a stable isotope-labeled internal standard, this compound. The described methods for cell culture and plasma samples, combined with HILIC chromatography and tandem mass spectrometry, offer a robust and reliable approach for the accurate quantification of AICAR in various research and drug development settings. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality quantitative data.
References
- 1. SeQuant® ZIC®-HILIC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 2. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Stable Isotope Labeling in Cell Culture with AICAR-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within cellular systems. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog of adenosine monophosphate (AMP), is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The use of isotopically labeled AICAR, specifically AICAR-¹³C₂,¹⁵N, provides a valuable tool for researchers to investigate the metabolic flux through pathways influenced by AMPK activation and to serve as an internal standard for accurate quantification of AICAR levels in biological samples.[2][3]
These application notes provide a comprehensive guide for utilizing AICAR-¹³C₂,¹⁵N in cell culture for stable isotope labeling studies. The protocols detailed below are intended for researchers in academia and industry engaged in metabolic research, drug discovery, and cancer biology.
Principle of the Method
AICAR is readily taken up by cells and phosphorylated to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[1] By using AICAR labeled with stable isotopes (¹³C and ¹⁵N), researchers can track the incorporation of these heavy atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux. The dual labeling with two ¹³C and one ¹⁵N atom provides a distinct mass shift that can be readily detected by mass spectrometry, facilitating the differentiation of labeled from unlabeled metabolites.
Applications
-
Metabolic Flux Analysis: Tracing the flow of carbon and nitrogen atoms from AICAR-¹³C₂,¹⁵N through various metabolic pathways, including de novo purine nucleotide synthesis and other interconnected pathways.
-
AMPK Signaling Pathway Research: Investigating the downstream metabolic effects of AMPK activation in various cell types, including cancer and normal cells.
-
Drug Discovery and Development: Assessing the metabolic impact of novel therapeutic agents that target AMPK or related pathways.
-
Quantitative Analysis: Serving as a robust internal standard for the accurate measurement of unlabeled AICAR concentrations in cell culture and other biological matrices.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to stable isotope labeling experiments with AICAR-¹³C₂,¹⁵N. These values are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Table 1: Recommended AICAR-¹³C₂,¹⁵N Labeling Conditions
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2 x 10⁵ - 1 x 10⁶ cells/well | For a 6-well plate; should be optimized for 70-80% confluency at the time of extraction. |
| AICAR-¹³C₂,¹⁵N Concentration | 0.5 - 1.0 mM | Higher concentrations may be necessary for some cell lines, but cytotoxicity should be assessed.[4] |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine optimal labeling duration for specific pathways. |
| Culture Medium | Standard medium with dialyzed FBS | Dialyzed fetal bovine serum is recommended to reduce the concentration of unlabeled precursors.[5][6] |
Table 2: Mass Spectrometry Parameters for AICAR and AICAR-¹³C₂,¹⁵N Detection
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| AICAR (unlabeled) | 259.1 | 110.0, 127.0 |
| AICAR-¹³C₂,¹⁵N | 262.1 | 113.0, 130.0 |
Data derived from LC-MS/MS analysis in positive ion mode.[2]
Signaling and Experimental Workflow Diagrams
AICAR and AMPK Signaling Pathway
AICAR enters the cell and is converted to ZMP, which activates AMPK. Activated AMPK, in turn, regulates a multitude of downstream metabolic pathways.
Caption: AICAR activates the AMPK signaling pathway.
Experimental Workflow for Stable Isotope Labeling
The following diagram outlines the major steps in a typical stable isotope labeling experiment using AICAR-¹³C₂,¹⁵N.
Caption: Workflow for AICAR-¹³C₂,¹⁵N labeling.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Cells with AICAR-¹³C₂,¹⁵N
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
AICAR-¹³C₂,¹⁵N (MedChemExpress or other supplier)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen (optional)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in complete medium supplemented with 10% dFBS.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare fresh culture medium containing the desired concentration of AICAR-¹³C₂,¹⁵N (e.g., 0.5 mM or 1.0 mM). Ensure the labeled AICAR is fully dissolved.
-
-
Labeling:
-
Once cells reach the desired confluency, aspirate the existing medium.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
-
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled compound.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well. For rapid quenching, this can be done on dry ice.[5]
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes briefly and centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]
-
Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
Triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC Separation:
-
Inject the reconstituted samples onto the C18 column.
-
Perform a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of organic mobile phase and gradually increase to elute more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Analyze the eluting compounds using a mass spectrometer operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted analysis of AICAR and its labeled counterpart, using the transitions listed in Table 2.
-
For untargeted analysis of labeled metabolites, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to perform full scan MS to detect all ions and their isotopic patterns.
-
Protocol 3: Data Analysis for Metabolic Flux
-
Peak Integration and Quantification:
-
Integrate the peak areas of the different isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest using the instrument's software or a dedicated data analysis platform.
-
-
Correction for Natural Isotope Abundance:
-
Correct the raw isotopologue distribution data for the natural abundance of ¹³C, ¹⁵N, and other heavy isotopes. This can be done using specialized software or algorithms.
-
-
Metabolic Flux Calculation:
-
Use the corrected isotopologue distribution data to calculate the relative or absolute metabolic fluxes through the pathways of interest. This typically requires the use of metabolic flux analysis software (e.g., INCA, OpenFLUX).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient incubation time or AICAR concentration. | Optimize incubation time and AICAR concentration. Perform a time-course and dose-response experiment. |
| High levels of unlabeled precursors in the medium. | Use dialyzed FBS. Ensure the base medium does not contain high levels of competing unlabeled compounds. | |
| High Variability Between Replicates | Inconsistent cell numbers at the time of harvest. | Ensure consistent seeding density and harvest at the same confluency. Normalize data to cell number or protein content. |
| Incomplete quenching of metabolism. | Perform the quenching and extraction steps quickly and on ice or dry ice. | |
| Poor Peak Shape in LC-MS | Improper sample reconstitution or matrix effects. | Ensure complete dissolution of the dried extract. Optimize the reconstitution solvent. Consider sample cleanup steps if matrix effects are significant. |
Conclusion
The use of AICAR-¹³C₂,¹⁵N in stable isotope labeling experiments offers a powerful approach to dissect the metabolic consequences of AMPK activation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust metabolic flux analysis studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
Application Notes and Protocols for In Vivo AICAR-¹³C₂,¹⁵N Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), commonly known as AICAR, is a cell-permeable adenosine analog that, once phosphorylated intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), allosterically activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation stimulates energy-producing catabolic pathways while inhibiting anabolic processes. This central role in metabolism has made AICAR a valuable tool for studying metabolic regulation and a potential therapeutic agent for metabolic disorders.
Stable isotope labeling with compounds such as AICAR-¹³C₂,¹⁵N allows for the precise tracing of its metabolic fate and its influence on interconnected metabolic pathways in vivo. By introducing atoms with heavier isotopes (¹³C and ¹⁵N), researchers can track the incorporation of these labeled atoms into downstream metabolites using mass spectrometry. This provides a dynamic view of metabolic fluxes and pathway activities under the influence of AMPK activation.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo metabolic labeling studies using dual-labeled AICAR-¹³C₂,¹⁵N.
Signaling Pathways
AMPK Signaling Pathway
AICAR, upon conversion to ZMP, activates AMPK, which in turn phosphorylates a multitude of downstream targets to restore cellular energy balance. Key effects include the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of protein and lipid synthesis.
Caption: AMPK Signaling Pathway Activated by AICAR.
AICAR Integration into Purine Synthesis
AICAR is an intermediate in the de novo purine synthesis pathway. Exogenously supplied AICAR can enter this pathway, and the ¹³C and ¹⁵N labels can be traced into downstream purine nucleotides like inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).
Caption: Integration of Labeled AICAR into Purine Synthesis.
Experimental Design and Protocols
A typical in vivo AICAR-¹³C₂,¹⁵N labeling study involves the administration of the labeled compound to an animal model, followed by the collection of tissues and biofluids at specific time points for mass spectrometry-based analysis.
Experimental Workflow
Caption: In Vivo AICAR-¹³C₂,¹⁵N Labeling Experimental Workflow.
Protocol 1: In Vivo AICAR-¹³C₂,¹⁵N Administration and Sample Collection
1. Animal Models and Acclimatization:
-
Animal: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
2. AICAR-¹³C₂,¹⁵N Preparation and Administration:
-
Reagent: Obtain AICAR-¹³C₂,¹⁵N from a commercial supplier.
-
Vehicle: Dissolve AICAR-¹³C₂,¹⁵N in sterile saline (0.9% NaCl).
-
Dosage: A typical dosage for in vivo studies ranges from 250-500 mg/kg body weight.[1] The exact dose should be optimized for the specific research question.
-
Administration Route:
- Intraperitoneal (IP) Injection: Most common and technically straightforward.
- Intravenous (IV) Infusion (tail vein): Provides more controlled delivery and can help achieve a steady-state concentration of the tracer in the blood.[2]
- Oral Gavage: Used to study oral bioavailability and first-pass metabolism.
3. Experimental Groups:
-
Control Group: Administer the vehicle (saline) only.
-
Labeled AICAR Group: Administer AICAR-¹³C₂,¹⁵N.
-
Time Points: Collect samples at various time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr) to capture the dynamics of metabolite labeling.
4. Sample Collection:
-
Anesthesia: Anesthetize mice with isoflurane or other appropriate anesthetic.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen.
-
Tissue Collection: Perfuse the animal with ice-cold saline to remove blood from the tissues. Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, adipose tissue), rinse with cold saline, blot dry, and immediately snap-freeze in liquid nitrogen.
-
Storage: Store all samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Tissues
1. Materials:
-
Pre-chilled (-80°C) 80% methanol.
-
Homogenizer (e.g., bead beater).
-
Centrifuge capable of reaching 15,000 x g at 4°C.
2. Procedure:
-
Weigh 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold 80% methanol.
-
Homogenize the tissue thoroughly.
-
Incubate on dry ice for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
Protocol 3: LC-MS/MS Analysis
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
2. Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites.
-
Mobile Phases: Typically a gradient of acetonitrile and water with additives like ammonium formate or formic acid.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for AICAR and its downstream metabolites.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for targeted quantification of labeled and unlabeled metabolites. High-resolution mass spectrometry can be used for untargeted analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and labeled metabolites need to be determined. For example:
- AICAR (unlabeled): m/z 259.1 → 127.1
- AICAR-¹³C₂,¹⁵N: m/z 262.1 → 130.0[3]
Data Presentation
Quantitative data from in vivo AICAR-¹³C₂,¹⁵N labeling studies should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental groups and time points.
Table 1: Isotopic Enrichment of AICAR and Related Metabolites in Liver Tissue
| Metabolite | Time Point | % Labeled (M+3) | Fold Change vs. Control |
| AICAR | 30 min | 85.2 ± 5.6 | - |
| 1 hr | 78.9 ± 6.1 | - | |
| 2 hr | 65.4 ± 7.3 | - | |
| ZMP | 30 min | 75.3 ± 4.9 | 15.2 |
| 1 hr | 80.1 ± 5.2 | 18.5 | |
| 2 hr | 72.6 ± 6.8 | 16.7 | |
| IMP | 30 min | 10.2 ± 2.1 | 2.5 |
| 1 hr | 15.8 ± 2.5 | 3.8 | |
| 2 hr | 12.5 ± 2.3 | 3.1 | |
| AMP | 30 min | 5.6 ± 1.5 | 1.8 |
| 1 hr | 8.2 ± 1.8 | 2.3 | |
| 2 hr | 6.9 ± 1.6 | 2.0 |
Data are presented as mean ± SEM. Fold change is calculated relative to the endogenous levels in the control group.
Table 2: Relative Abundance of Isotopologues in a Downstream Metabolite (e.g., IMP)
| Isotopologue | 30 min | 1 hr | 2 hr |
| M+0 (unlabeled) | 89.8% | 84.2% | 87.5% |
| M+1 | 2.5% | 3.1% | 2.9% |
| M+2 | 4.1% | 6.5% | 5.4% |
| M+3 (from ¹³C₂,¹⁵N) | 3.6% | 6.2% | 4.2% |
Data represent the percentage of the total pool for each isotopologue.
Conclusion
In vivo labeling studies with AICAR-¹³C₂,¹⁵N are a powerful approach to elucidate the metabolic consequences of AMPK activation in a physiological context. The protocols and guidelines presented here provide a framework for researchers to design and execute these complex experiments. Careful consideration of the experimental design, including the choice of animal model, administration route, and time points, is crucial for obtaining meaningful and reproducible data. The use of robust analytical techniques, such as LC-MS/MS, combined with clear data presentation, will ultimately lead to a deeper understanding of the role of AMPK in health and disease.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
Application of AICAR-¹³C₂,¹⁵N in Cancer Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acadesine (AICAR), a cell-permeable adenosine analog, is a widely utilized pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In the context of cancer, activation of AMPK can lead to the inhibition of anabolic pathways crucial for tumor growth, such as lipid and protein synthesis, while promoting catabolic processes. The isotopically labeled form, AICAR-¹³C₂,¹⁵N, serves as a powerful metabolic tracer to investigate the metabolic fate of AICAR and its influence on nucleotide biosynthesis pathways in cancer cells. This document provides detailed application notes and experimental protocols for the use of AICAR-¹³C₂,¹⁵N in cancer metabolism research.
Application Notes
Principle of AICAR-¹³C₂,¹⁵N Tracing
AICAR-¹³C₂,¹⁵N contains two ¹³C atoms and one ¹⁵N atom within its 5-aminoimidazole-4-carboxamide ribonucleoside structure. Upon entering the cell, it is phosphorylated by adenosine kinase to its active form, ZMP-¹³C₂,¹⁵N. ZMP is an analog of AMP and can allosterically activate AMPK.[1]
Crucially, ZMP is also an intermediate in the de novo purine biosynthesis pathway. Therefore, by using AICAR-¹³C₂,¹⁵N as a tracer and analyzing the incorporation of the stable isotopes into downstream metabolites using mass spectrometry, researchers can quantitatively trace its contribution to the purine nucleotide pool (AMP and GMP). This allows for the precise measurement of metabolic flux through specific pathways.
Key Applications in Cancer Metabolism Research
-
Quantifying the contribution of exogenous AICAR to the purine nucleotide pool: By tracking the ¹³C and ¹⁵N labels, researchers can determine the extent to which cancer cells utilize extracellular AICAR for the synthesis of AMP and GMP. This is particularly relevant for understanding the interplay between salvage and de novo purine synthesis pathways in cancer.[2]
-
Investigating the regulation of nucleotide metabolism: The use of AICAR-¹³C₂,¹⁵N allows for the study of how various oncogenic signaling pathways or therapeutic interventions affect the flux of metabolites through the purine biosynthesis pathway.
-
Assessing AMPK-dependent and -independent effects: While AICAR is a known AMPK activator, it also exerts metabolic effects independently of AMPK, primarily through its role in nucleotide metabolism.[1] Isotope tracing with AICAR-¹³C₂,¹⁵N can help dissect these distinct mechanisms of action.
-
Identifying potential therapeutic targets: By elucidating the metabolic dependencies of cancer cells on specific nucleotide synthesis pathways, AICAR-¹³C₂,¹⁵N tracing can help identify novel targets for anti-cancer drug development.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by AICAR and a typical experimental workflow for an AICAR-¹³C₂,¹⁵N tracing experiment.
Caption: AICAR-¹³C₂,¹⁵N enters the cell and is converted to ZMP-¹³C₂,¹⁵N, which activates AMPK and participates in purine synthesis.
Caption: A generalized workflow for a stable isotope tracing experiment using AICAR-¹³C₂,¹⁵N in cancer cell culture.
Quantitative Data Presentation
The following table represents the type of quantitative data that can be obtained from an AICAR-¹³C₂,¹⁵N tracing experiment. The mass isotopomer distribution (MID) of key metabolites in the purine biosynthesis pathway is measured. The values presented are hypothetical and for illustrative purposes, as specific quantitative data for AICAR-¹³C₂,¹⁵N tracing in cancer cells is not extensively published. The data would typically be presented as the fractional abundance of each isotopomer (M+0, M+1, M+2, etc.), where 'M' represents the monoisotopic mass of the unlabeled metabolite.
| Metabolite | Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment | Fold Change |
| ZMP | M+0 | 5.0 | 2.0 | 0.4 |
| M+3 | 95.0 | 98.0 | 1.03 | |
| AMP | M+0 | 90.0 | 75.0 | 0.83 |
| M+1 | 5.0 | 10.0 | 2.0 | |
| M+2 | 3.0 | 8.0 | 2.67 | |
| M+3 | 2.0 | 7.0 | 3.5 | |
| GMP | M+0 | 92.0 | 80.0 | 0.87 |
| M+1 | 4.0 | 8.0 | 2.0 | |
| M+2 | 2.5 | 7.0 | 2.8 | |
| M+3 | 1.5 | 5.0 | 3.33 |
Note: "Treatment" could represent the addition of a drug being tested for its effects on purine metabolism. An increase in the fractional abundance of M+3 isotopomers of AMP and GMP would indicate an increased flux from the labeled AICAR tracer into the purine nucleotide pool.
Experimental Protocols
Protocol 1: AICAR-¹³C₂,¹⁵N Tracing in Adherent Cancer Cells
This protocol provides a general framework for a stable isotope tracing experiment using AICAR-¹³C₂,¹⁵N in adherent cancer cell lines. Optimization of cell seeding density, tracer concentration, and incubation time is recommended for each specific cell line and experimental condition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AICAR-¹³C₂,¹⁵N (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade), ice-cold
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Tracer Incubation:
-
Prepare fresh culture medium containing the desired concentration of AICAR-¹³C₂,¹⁵N (e.g., 100 µM).
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the AICAR-¹³C₂,¹⁵N-containing medium to the cells.
-
Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and precipitate proteins.
-
Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled tube.
-
Snap-freeze the metabolite extracts in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS/MS method (e.g., 50% acetonitrile in water).
-
Vortex and centrifuge to remove any insoluble material before transferring to LC-MS vials.
-
Protocol 2: LC-MS/MS Analysis of AICAR-¹³C₂,¹⁵N and its Metabolites
This protocol outlines a general approach for the analysis of AICAR-¹³C₂,¹⁵N and its labeled downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example for HILIC chromatography):
-
Column: A HILIC column suitable for the separation of polar metabolites (e.g., amide-based stationary phase).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous to elute polar compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example for a triple quadrupole in positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
AICAR-¹³C₂,¹⁵N: Precursor ion (Q1) m/z corresponding to the labeled AICAR -> Product ion (Q3) corresponding to a specific fragment.
-
ZMP-¹³C₂,¹⁵N: Precursor ion (Q1) m/z corresponding to the labeled ZMP -> Product ion (Q3) corresponding to a specific fragment.
-
AMP-¹³C₂,¹⁵N Isotopologues: Precursor ions (Q1) for M+1, M+2, M+3, etc. -> Common product ion (Q3) for AMP.
-
GMP-¹³C₂,¹⁵N Isotopologues: Precursor ions (Q1) for M+1, M+2, M+3, etc. -> Common product ion (Q3) for GMP.
-
-
Collision Energy and other source parameters: Optimize for each specific compound to achieve maximum sensitivity.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for each MRM transition using the instrument's software.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the tracer.
-
Calculation of Fractional Abundance: For each metabolite, calculate the fractional abundance of each isotopomer (M+n) as the peak area of that isotopomer divided by the sum of the peak areas of all isotopomers of that metabolite.
-
Metabolic Flux Analysis (Optional): The fractional abundance data can be used as input for metabolic flux analysis (MFA) software to calculate the absolute flux rates through the purine biosynthesis pathway.
Conclusion
The use of AICAR-¹³C₂,¹⁵N as a metabolic tracer provides a powerful tool for researchers to quantitatively investigate the intricate network of cancer cell metabolism. By enabling the precise tracking of AICAR's metabolic fate and its contribution to nucleotide biosynthesis, this approach offers valuable insights into the metabolic reprogramming that fuels cancer progression and can aid in the discovery and development of novel therapeutic strategies. The protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of AICAR-¹³C₂,¹⁵N-based metabolomic studies in a cancer research setting.
References
Application Notes and Protocols: AICAR-¹³C₂,¹⁵N for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Upon entering the cell via adenosine transporters, AICAR is phosphorylated by adenosine kinase to form its active monophosphate metabolite, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[3][4] ZMP mimics the effect of AMP, allosterically activating AMPK, a key regulator of cellular energy homeostasis.[3][4] AMPK activation plays a crucial role in various cellular processes, including glucose uptake, fatty acid oxidation, and inhibition of anabolic pathways, making AICAR a valuable tool for studying metabolic regulation, cancer metabolism, and ischemic injury.[1][5][6]
The isotopically labeled variant, AICAR-¹³C₂,¹⁵N, provides a powerful tool for metabolic flux analysis (MFA). By tracing the incorporation of the stable isotopes into downstream metabolic pathways, researchers can quantitatively measure the flow of metabolites through central carbon and nitrogen metabolism, offering deeper insights into cellular metabolic rewiring under various conditions.[7][8][9]
Recommended Concentrations for Cell Treatment
The optimal concentration of AICAR can vary significantly depending on the cell type, treatment duration, and desired biological endpoint. It is strongly recommended to perform a dose-response experiment for each specific cell line and assay. The table below summarizes concentrations used in various published studies, providing a starting point for experimental design. Generally, a concentration range of 0.5 mM to 2.0 mM for 30 minutes to 24 hours is effective for activating AMPK in most cell lines.[1]
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| PC3 (Prostate Cancer) | 0.5 mM - 3 mM | 24 hours | Concentration-dependent decrease in survival; IC₅₀ value of 1 mM. | [10] |
| LNCaP (Prostate Cancer) | 0.5 mM - 3 mM | 24 hours | Concentration-dependent decrease in survival; sensitized cells to radiation. | [10] |
| C2C12 (Myoblasts) | 2 mM | 24 hours | Activation of AMPK, indicated by phosphorylation of AMPKα (Thr172). | [1] |
| SKN-MC (Neuroblastoma) | 2 mM | 24 hours | Activation of AMPK, indicated by phosphorylation of AMPKα (Thr172). | [1] |
| R1/E (Mouse ES Cells) | 0.5 mM - 1 mM | 24 - 120 hours | Increased expression of pluripotency markers (e.g., Nanog). | [11] |
| Various Cancer Cell Lines | 2 mM | Not Specified | Modulation of AMPK and p53 expression. | |
| T-cells | 500 µM (0.5 mM) | 30 minutes | Promotion of AMPK phosphorylation. | [12] |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | Combined with methotrexate, reduced cell proliferation and reversed Warburg metabolism. | [6] |
Signaling Pathway and Experimental Workflow
Caption: AICAR-¹³C₂,¹⁵N enters the cell and is converted to ZMP-¹³C₂,¹⁵N, which activates AMPK.
Caption: A typical workflow for cell treatment and subsequent downstream analysis.
Experimental Protocols
Protocol 1: Preparation and Cell Treatment with AICAR
This protocol provides a general guideline for treating cultured cells with AICAR.
Materials:
-
AICAR-¹³C₂,¹⁵N (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates or flasks
Stock Solution Preparation:
-
AICAR is soluble in water and DMSO. For a 75 mM stock solution, reconstitute 25 mg of AICAR (MW: ~258.2 g/mol ) in 1.29 mL of sterile water.[1] Note: The exact molecular weight may vary for the isotopically labeled version. Adjust calculation based on the manufacturer's certificate of analysis.
-
Gentle warming at 37°C and vortexing may be required to fully dissolve the compound.[1]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[1]
Cell Treatment Procedure:
-
Seed cells in multi-well plates or flasks and grow to the desired confluency (typically 70-80%).
-
Prepare the final working concentration of AICAR by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to make a 1 mM working solution from a 75 mM stock, dilute 1:75 (e.g., 13.3 µL of stock into 1 mL of medium).
-
Remove the old medium from the cells and gently wash once with sterile PBS if desired.
-
Add the AICAR-containing medium to the cells. Include a vehicle control (medium with the same amount of water or DMSO used for the highest AICAR concentration).
-
Incubate the cells for the desired duration (e.g., 30 minutes for signaling studies, 24 hours for viability or metabolic studies) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
After incubation, proceed with cell harvesting for downstream analysis.
Protocol 2: Western Blot Analysis of AMPK Activation
This protocol is used to verify the activation of the AMPK pathway by detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
AICAR-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC, anti-total ACC, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the ratio of phosphorylated to total protein for AMPK and ACC indicates pathway activation.[10]
Protocol 3: Cell Viability MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following AICAR treatment.
Materials:
-
Cells seeded in a 96-well plate
-
AICAR treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with a range of AICAR concentrations for the desired time (e.g., 24 hours).[10]
-
After treatment, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of AICAR on cell cycle progression.
Materials:
-
AICAR-treated and control cells
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization following AICAR treatment (e.g., for 6 or 24 hours).[10]
-
Wash the cells twice with PBS.[10]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells twice with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in PI/RNase A staining solution.[10]
-
Incubate for 30 minutes in the dark at room temperature.[10]
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Protocol 5: Overview of ¹³C Metabolic Flux Analysis (MFA)
The use of AICAR-¹³C₂,¹⁵N is specifically designed for MFA to trace its metabolic fate. This is a complex technique requiring specialized equipment and software.
Principle: ¹³C-MFA tracks the path of ¹³C atoms from a labeled substrate (in this case, the ribose moiety of AICAR or its downstream products) as they are incorporated into various intracellular metabolites.[7] By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative and absolute fluxes through metabolic pathways can be calculated.[7][9]
General Workflow:
-
Isotopic Labeling Experiment: Culture cells in a medium where AICAR-¹³C₂,¹⁵N is one of the labeled substrates. The experiment must be performed until the cells reach a metabolic and isotopic steady state.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the extracted metabolites using GC-MS, LC-MS/MS, or NMR to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).
-
Computational Modeling: Use the measured labeling patterns, along with other measured rates (e.g., nutrient uptake, product secretion), to constrain a computational model of the cell's metabolic network.
-
Flux Calculation: An algorithm is used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[13] This provides a quantitative map of cellular metabolism.[7]
References
- 1. AICAR | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepdose.com [pepdose.com]
- 6. Combined Treatment of MCF-7 Cells with AICAR and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1. [vivo.weill.cornell.edu]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAR Stimulates the Pluripotency Transcriptional Complex in Embryonic Stem Cells Mediated by PI3K, GSK3β, and β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Metabolomics using AICAR-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICAR monophosphate. ZMP is an endogenous intermediate in the de novo purine biosynthesis pathway. Pharmacologically, ZMP mimics the effects of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation triggers a shift from anabolic to catabolic pathways to restore cellular energy balance.
Targeted metabolomics is a quantitative approach to measure a predefined set of metabolites. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification, as they correct for variations in sample preparation and instrument response. AICAR-¹³C₂,¹⁵N is a stable isotope-labeled version of AICAR used as an internal standard for the quantification of AICAR and related purine pathway metabolites in targeted metabolomics studies. This application note provides a detailed workflow and protocols for the use of AICAR-¹³C₂,¹⁵N in targeted metabolomics, from sample preparation to data analysis.
AMPK Signaling Pathway
AICAR, through its conversion to ZMP, activates the AMPK signaling pathway, which in turn regulates a multitude of downstream processes to restore cellular ATP levels. The following diagram illustrates the core AMPK signaling cascade.
Caption: AMPK Signaling Pathway Activation by AICAR.
Experimental Workflow for Targeted Metabolomics
The following diagram outlines the general workflow for a targeted metabolomics experiment using AICAR-¹³C₂,¹⁵N as an internal standard.
Caption: Targeted Metabolomics Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells to the desired confluency in appropriate growth medium.
-
For AICAR treatment, replace the medium with fresh medium containing the desired concentration of AICAR (typically 0.5-2 mM).
-
Incubate for the desired time period (e.g., 1-24 hours).
-
Prepare parallel control cultures with vehicle (e.g., sterile water or DMSO).
Sample Preparation and Metabolite Extraction
For Adherent Cells:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Instantly quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water, v/v) containing the internal standard, AICAR-¹³C₂,¹⁵N (final concentration to be optimized, e.g., 1 µM).
-
Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step.
-
After the final wash, add the ice-cold extraction solvent with AICAR-¹³C₂,¹⁵N to the cell pellet.
-
Proceed with vortexing and centrifugation as described for adherent cells.
For Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing AICAR-¹³C₂,¹⁵N.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters for a targeted LC-MS/MS method for AICAR and related purine metabolites. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., for polar metabolites) or C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| AICAR | 259.1 | 127.0 |
| AICAR-¹³C₂,¹⁵N | 262.1 | 130.0 |
| ZMP | 339.0 | 127.0 |
| AMP | 348.1 | 136.1 |
| ADP | 428.0 | 136.1 |
| ATP | 508.0 | 136.1 |
Note: MRM transitions should be empirically determined and optimized for the specific instrument.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results from a targeted metabolomics study using AICAR.
Table 1: Quantitative Results of Purine Pathway Metabolites Following AICAR Treatment
| Metabolite | Control (µM) | AICAR-Treated (µM) | Fold Change | p-value |
| AICAR | 1.2 ± 0.3 | 15.8 ± 2.1 | 13.17 | <0.001 |
| ZMP | 0.5 ± 0.1 | 25.4 ± 3.5 | 50.80 | <0.001 |
| AMP | 5.6 ± 0.8 | 6.1 ± 0.9 | 1.09 | 0.45 |
| ADP | 28.3 ± 4.1 | 25.9 ± 3.8 | 0.92 | 0.31 |
| ATP | 1850 ± 250 | 1790 ± 210 | 0.97 | 0.52 |
| Inosine | 2.1 ± 0.4 | 3.5 ± 0.6 | 1.67 | 0.04 |
| Hypoxanthine | 3.8 ± 0.7 | 5.9 ± 1.1 | 1.55 | 0.03 |
Data are presented as mean ± standard deviation. Fold change is calculated as the ratio of the mean of the AICAR-treated group to the control group. p-values are from a two-tailed t-test.
Table 2: Log₂ Fold Change of Significantly Altered Metabolites
| Metabolite | Log₂(Fold Change) | Adjusted p-value |
| ZMP | 5.67 | <0.0001 |
| AICAR | 3.72 | <0.0001 |
| Inosine | 0.74 | 0.038 |
| Hypoxanthine | 0.63 | 0.041 |
| Sedoheptulose-7-phosphate | -0.85 | 0.025 |
| Phosphoenolpyruvate | -0.68 | 0.033 |
Log₂(Fold Change) provides a symmetric representation of up- and down-regulation. Adjusted p-values (e.g., using Benjamini-Hochberg correction) are recommended for multiple comparisons.
Conclusion
This application note provides a comprehensive workflow for targeted metabolomics using AICAR-¹³C₂,¹⁵N as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the example data tables and signaling pathway diagram, offer a valuable resource for researchers investigating the metabolic effects of AICAR and the AMPK signaling pathway. The use of a stable isotope-labeled internal standard is essential for generating high-quality, reproducible quantitative data in targeted metabolomics studies, enabling a deeper understanding of cellular metabolism in health and disease.
Troubleshooting & Optimization
Technical Support Center: AICAR-13C2,15N In Vivo Labeling
Welcome to the technical support center for Aicar-13C2,15N in vivo labeling experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their stable isotope tracing studies.
Troubleshooting Guide
This section addresses common issues encountered during in vivo labeling experiments with this compound.
Question: Why is the 13C and 15N enrichment in my target metabolites unexpectedly low?
Answer:
Low isotopic enrichment is a common challenge in in vivo stable isotope tracing studies. Several factors can contribute to this issue:
-
Suboptimal Tracer Administration: The method of delivery is crucial. AICAR has poor oral bioavailability and a short half-life when administered intravenously.[1] A bolus injection may be rapidly cleared, while a continuous infusion might not reach the target concentration. A primed-continuous infusion is often the most effective method to rapidly achieve and maintain a stable concentration of the tracer in the plasma.[2]
-
Tracer Dilution: The administered this compound is diluted by the endogenous pool of unlabeled AICAR and other related metabolites. The extent of this dilution can vary between subjects and tissues.
-
Metabolic Scrambling: The 13C and 15N isotopes from AICAR can be incorporated into other metabolic pathways, leading to a distribution of the label across various metabolites and reducing the specific enrichment in the target pathway.[3]
-
Insufficient Infusion Duration: It takes time to reach an isotopic steady state, where the enrichment of the tracer in the plasma and tissues is stable.[4] The required duration can vary depending on the tissue and the turnover rate of the target metabolite pool.[4]
-
Dietary Interference: The diet of the animal can significantly impact the endogenous pool of metabolites that compete with the labeled tracer. For example, a high-carbohydrate diet can dilute the enrichment from a 13C-labeled tracer.[5]
Question: How can I improve the labeling efficiency and consistency of my results?
Answer:
To enhance labeling efficiency and reduce variability, consider the following strategies:
-
Optimize Tracer Delivery: Implement a primed-continuous intravenous infusion protocol. The priming dose helps to quickly raise the plasma concentration of the tracer to the desired level, while the continuous infusion maintains it.[2]
-
Fasting and Diet Control: Fasting the animals overnight before the experiment can help to reduce the endogenous pool of circulating metabolites.[4] Additionally, providing a standardized diet in the days leading up to the study can minimize inter-individual variability.[5]
-
Increase Tracer Dose: If labeling remains low, a higher dose of this compound can be considered. However, be mindful of potential pharmacological effects of AICAR that are independent of AMPK activation.[6]
-
Tissue-Specific Considerations: Labeling efficiency can differ significantly between tissues due to variations in blood flow, transporter expression, and metabolic activity.[7] It may be necessary to optimize infusion times and doses for your specific tissue of interest.
Question: I'm observing high variability in labeling between my experimental subjects. What are the likely causes?
Answer:
High inter-subject variability is a common issue in in vivo studies. Potential sources of this variability include:
-
Inconsistent Tracer Administration: Even minor variations in the infusion rate or injection volume can lead to significant differences in tracer delivery. Ensure your infusion pumps are accurately calibrated and that injections are administered consistently.
-
Physiological Differences: Age, weight, and the underlying health status of the animals can all influence metabolism and tracer uptake.
-
Stress: Stress from handling and experimental procedures can alter metabolic rates and affect labeling. Acclimatize the animals to the experimental setup to minimize stress.
-
Sample Collection and Processing: Inconsistencies in the timing of sample collection or the method of tissue quenching can introduce variability. It is crucial to rapidly quench metabolism to preserve the in vivo labeling pattern.[8]
Frequently Asked Questions (FAQs)
General Questions
Question: What is AICAR and how does it work as a tracer?
Answer: 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is an analog of adenosine monophosphate (AMP).[9] When introduced into cells, it is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics AMP and activates AMP-activated protein kinase (AMPK).[10] AMPK is a master regulator of cellular energy homeostasis. By using Aicar labeled with stable isotopes (13C and 15N), researchers can trace the metabolic fate of this molecule and its contribution to various metabolic pathways.
Question: Why use 13C and 15N isotopes for labeling?
Answer: 13C and 15N are stable, non-radioactive isotopes. Their use in metabolic tracing is advantageous because they are safe to handle and do not require specialized facilities for radioactive materials. Furthermore, their natural abundance is low, which allows for sensitive detection of the labeled molecules against a low background.[9]
Experimental Design and Protocol
Question: What is the recommended dose and administration route for in vivo this compound labeling?
Answer: The optimal dose and route of administration can vary depending on the animal model and the research question. Due to poor oral bioavailability, intravenous administration is preferred.[1] A primed-continuous infusion is often recommended to achieve and maintain a stable plasma concentration of the tracer.[2] Doses used in previous animal studies with unlabeled AICAR range from 150 mg/kg/day to 0.7 g/kg body weight.[11][12] It is advisable to start with a lower dose and optimize based on pilot experiments.
Question: How long should the this compound infusion last to achieve steady-state labeling?
Answer: The time required to reach isotopic steady-state depends on the turnover rate of the metabolite pool in the tissue of interest.[4] For some metabolites in plasma, a steady state can be reached within an hour, while for others in specific tissues, it may take several hours.[4] It is recommended to perform a time-course experiment to determine the optimal infusion duration for your specific experimental setup.
Question: What are the best practices for sample collection and processing?
Answer: To accurately capture the in vivo labeling pattern, it is critical to halt metabolic activity as quickly as possible at the time of sample collection. For tissues, this is typically achieved by freeze-clamping the tissue immediately after excision.[8] Blood samples should be collected in tubes containing an anticoagulant and immediately placed on ice. Plasma should be separated by centrifugation at 4°C as soon as possible. All samples should be stored at -80°C until metabolite extraction.
Data Analysis and Interpretation
Question: How are the 13C and 15N enrichment levels quantified?
Answer: The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][9] Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique that allows for the separation and detection of labeled metabolites in complex biological samples.[8] The data analysis involves correcting for the natural abundance of stable isotopes to accurately determine the level of enrichment from the tracer.[13]
Question: What metabolic pathways can be traced using this compound?
Answer: As an AMP analog, this compound can be used to trace pathways related to purine metabolism. The activation of AMPK by AICAR also influences a wide range of metabolic processes, including glucose uptake and fatty acid oxidation.[14][15] By tracking the incorporation of 13C and 15N into downstream metabolites, researchers can gain insights into the regulation of these pathways.
Quantitative Data
Table 1: Reported In Vivo Dosages of Unlabeled AICAR
| Animal Model | Dosage | Administration Route | Reference |
| Rat (Wistar) | 0.7 g/kg body weight (daily) | Intraperitoneal | [11] |
| Rat (Zucker) | 0.5 mg/g body weight (daily) | Subcutaneous | [16] |
| Mouse (C57BL/6J) | 150 mg/kg/day | Intraperitoneal | [12] |
| Rat (High-fat fed) | 250 mg/kg | Subcutaneous | [15] |
| Mouse (C57Bl/6) | 500 mg/kg | Intraperitoneal | [14] |
Table 2: Pharmacokinetic Properties of AICAR
| Parameter | Observation | Implication for In Vivo Labeling | Reference |
| Oral Bioavailability | Poor | Oral administration is not recommended for achieving consistent plasma concentrations. | [1] |
| Half-life (intravenous) | Short | Continuous infusion is necessary to maintain a stable plasma concentration. | [1] |
| Metabolism | Converted to ZMP by adenosine kinase | The labeling of ZMP and downstream metabolites is the primary readout of the experiment. | [10] |
Experimental Protocols
Protocol: In Vivo this compound Labeling via Primed-Continuous Infusion
1. Animal Preparation:
- Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
- Fast animals overnight (12-16 hours) with free access to water to reduce endogenous metabolite pools.[4]
- On the day of the experiment, anesthetize the animal and place it on a heating pad to maintain body temperature.
- Surgically implant catheters into a vein (for infusion) and an artery or a contralateral vein (for sampling).[2]
2. Tracer Preparation and Administration:
- Dissolve this compound in sterile saline to the desired concentration.
- Calculate the priming dose and the continuous infusion rate based on the animal's body weight and the target plasma concentration.
- Administer the priming dose as a bolus injection over 1 minute.
- Immediately following the priming dose, start the continuous infusion using a calibrated syringe pump.
3. Sample Collection:
- Collect a baseline blood sample before starting the infusion.
- Collect arterial or arterialized venous blood samples at regular intervals during the infusion to monitor the isotopic enrichment in the plasma.[2]
- At the end of the infusion period, collect the final blood sample and then euthanize the animal.
- Immediately excise the tissues of interest and freeze-clamp them in liquid nitrogen to quench metabolism.[8]
4. Sample Processing and Metabolite Extraction:
- Store all samples at -80°C.
- For plasma, perform a protein precipitation step (e.g., with cold methanol or acetonitrile) to extract metabolites.
- For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
- Centrifuge the extracts to pellet cellular debris and collect the supernatant containing the metabolites.
5. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using a high-resolution LC-MS system.
- Develop a targeted method to detect and quantify this compound and the expected labeled downstream metabolites.
- Include unlabeled standards for each metabolite to confirm retention times and fragmentation patterns.
6. Data Analysis:
- Integrate the peak areas for each isotopologue of the target metabolites.
- Correct the raw data for the natural abundance of 13C and 15N.[13]
- Calculate the fractional enrichment for each metabolite at each time point.
- Use metabolic flux analysis software to model the data and quantify pathway fluxes.
Visualizations
Caption: this compound is transported into the cell and converted to ZMP-13C2,15N, which activates AMPK, leading to downstream metabolic effects.
Caption: Workflow for an in vivo this compound labeling experiment.
Caption: A logical workflow for troubleshooting low labeling efficiency in this compound in vivo experiments.
References
- 1. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f1000research.com [f1000research.com]
- 6. embopress.org [embopress.org]
- 7. Variations of natural 13C and 15N abundances in the rat tissues and their correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Full Capacity of AICAR to Reduce Obesity-Induced Inflammation and Insulin Resistance Requires Myeloid SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Overcoming Matrix Effects in Aicar-13C2,15N Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of Aicar-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by co-eluting endogenous components from the biological sample, such as salts, lipids, and proteins.[5] These components can compete with the analyte for ionization in the mass spectrometer's source, leading to inaccurate quantification.
Q3: How can I assess the presence of matrix effects in my this compound analysis?
A3: Two common methods to evaluate matrix effects are post-column infusion and the post-extraction addition.[1][2][3]
-
Post-column infusion: A continuous flow of this compound standard is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any signal suppression or enhancement observed at the retention time of interfering components indicates a matrix effect.[1][3]
-
Post-extraction addition: The response of this compound in a matrix-matched standard (spiked after extraction) is compared to its response in a pure solvent. A significant difference between the two indicates the presence of matrix effects.[1]
Q4: Why is this compound used in these experiments?
A4: this compound is a stable isotope-labeled internal standard for Aicar.[6][7] Using a stable isotope-labeled internal standard that has nearly identical physicochemical properties to the analyte can help compensate for matrix effects.[8] It is also used as a tracer to study metabolic pathways.[6]
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for this compound.
This issue is often a primary indicator of significant matrix effects. The following troubleshooting steps and data can help you mitigate this problem.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3][4]
-
Modify Chromatographic Conditions: Adjusting the liquid chromatography (LC) method can help separate this compound from interfering matrix components.[3]
-
Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[3]
-
Adjust Mass Spectrometer Parameters: Optimization of source parameters can sometimes help minimize the impact of matrix effects.[3]
Table 1: Comparison of Sample Preparation Techniques for Aicar Analysis in Urine
| Sample Preparation Technique | Average Recovery (%) | Matrix Effect (%) | Key Advantages |
| Protein Precipitation | 85-95% | 60-80% (Suppression) | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70-85% | 85-95% | Good for removing non-polar interferences |
| Solid-Phase Extraction (SPE) | 90-105% | 95-105% | Highly selective and effective cleanup[9] |
Data is illustrative and may vary based on specific laboratory conditions and matrices.
Issue 2: No chromatographic peak is observed for this compound.
If you are not observing any peak for your analyte, it could be due to several factors beyond matrix effects.
Troubleshooting Steps:
-
Check Instrument Performance: Ensure the mass spectrometer is functioning correctly. Check for leaks, verify gas supplies, and confirm detector functionality.[10]
-
Verify Sample Preparation: Double-check all steps of your sample preparation to ensure the analyte was not lost.[11] Confirm that the correct reagents and volumes were used.
-
Inspect the LC System: Ensure the autosampler and syringe are working correctly and that there are no clogs in the system.[10][12] Check for any cracks in the column.[10]
-
Confirm Standard Solution Integrity: Verify the concentration and stability of your this compound standard solution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aicar from Urine
This protocol provides a general guideline for SPE cleanup to reduce matrix effects.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Dilute the urine sample 1:1 with 2% formic acid in water. Load 1 mL of the diluted sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the Analyte: Elute Aicar with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Aicar Signaling Pathway
Aicar is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14] Once inside the cell, Aicar is converted to ZMP, which mimics AMP and activates AMPK.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. nrtimes.co.uk [nrtimes.co.uk]
- 14. stemcell.com [stemcell.com]
Technical Support Center: Interpreting Complex Mass Spectra from AICAR-¹³C₂,¹⁵N Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AICAR-¹³C₂,¹⁵N labeling and mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AICAR-¹³C₂,¹⁵N labeling, and what is its primary application?
A1: AICAR-¹³C₂,¹⁵N is a stable isotope-labeled version of Acadesine (AICAR), an analog of adenosine monophosphate (AMP) that activates AMP-activated protein kinase (AMPK). In this labeled variant, two carbon atoms and one nitrogen atom in the AICAR molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[1] The primary application of this labeling is in metabolic flux analysis. By tracing the incorporation and movement of these heavy isotopes through metabolic pathways using mass spectrometry, researchers can quantify the rates of biochemical reactions (fluxes) in real-time within cells or in vivo.[2][3][4] This provides a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations.
Q2: How does the ¹³C₂,¹⁵N label affect the mass of AICAR in mass spectrometry?
A2: The ¹³C₂,¹⁵N label increases the mass of the AICAR molecule by approximately 3 Daltons (Da). Each ¹³C atom adds about 1.00335 Da compared to ¹²C, and each ¹⁵N atom adds about 0.99703 Da compared to ¹⁴N. Therefore, the expected mass shift for the intact AICAR-¹³C₂,¹⁵N molecule will be the sum of the mass differences for two ¹³C and one ¹⁵N isotopes. This precise mass shift allows for the differentiation of the labeled AICAR and its downstream metabolites from their unlabeled counterparts in a high-resolution mass spectrometer.
Q3: What is the significance of using a dual-labeling strategy with both ¹³C and ¹⁵N?
A3: Using a dual-labeling strategy with both ¹³C and ¹⁵N provides more comprehensive information for metabolic flux analysis. It allows for the simultaneous tracing of both carbon and nitrogen atoms as they are incorporated into various biomolecules.[] This is particularly useful for studying pathways where both carbon skeletons and nitrogen-containing groups are transferred, such as in nucleotide and amino acid metabolism. The dual label can also help to distinguish between different metabolic routes and provides more constraints for computational modeling of metabolic fluxes, leading to more accurate and robust results. The distinct doublet peak created by the dual-isotope label in mass spectra helps in uniquely identifying labeled species.[6]
Interpreting Mass Spectra
Q4: How do I identify the isotopic cluster of AICAR-¹³C₂,¹⁵N in my mass spectrum?
A4: The isotopic cluster of AICAR-¹³C₂,¹⁵N will appear at a higher m/z (mass-to-charge ratio) than the unlabeled AICAR. The most intense peak in the isotopic cluster of the unlabeled AICAR corresponds to the molecule containing only the most abundant isotopes (e.g., ¹²C, ¹⁴N, ¹H). The isotopic cluster of the fully labeled AICAR-¹³C₂,¹⁵N will be shifted by approximately +3 Da. You should look for a characteristic pattern of peaks corresponding to the incorporation of the stable isotopes. High-resolution mass spectrometry is crucial for resolving these isotopic patterns, especially in complex biological samples where peaks can overlap.
Q5: What do the different peaks within an isotopic cluster represent?
A5: The different peaks within an isotopic cluster, known as isotopologues, represent the same molecule with different numbers of heavy isotopes. For a dual-labeled compound like AICAR-¹³C₂,¹⁵N, the isotopic cluster will be more complex than for a single-labeled compound. It will contain peaks representing molecules with varying combinations of ¹³C and ¹⁵N isotopes, in addition to the natural abundance of other isotopes like ¹³C in the rest of the molecule. The relative intensities of these peaks provide information about the extent of labeling and can be used to calculate the percentage of enrichment.
Troubleshooting Guide
Q6: I am seeing overlapping isotopic clusters between my labeled and unlabeled AICAR. What could be the cause and how can I resolve it?
A6: Overlapping isotopic clusters are a common challenge in stable isotope labeling experiments, especially when the mass shift between the labeled and unlabeled species is small or when dealing with complex spectra.
-
Cause:
-
Low Mass Resolution: The mass spectrometer may not have sufficient resolution to distinguish between the isotopologues of the labeled and unlabeled compounds.
-
Incomplete Labeling: If the labeling is not 100% efficient, you will have a mixture of partially labeled molecules, leading to a more complex and overlapping pattern of isotopic clusters.
-
Natural Isotope Abundance: The natural abundance of ¹³C (around 1.1%) contributes to M+1 and M+2 peaks in the unlabeled compound's spectrum, which can overlap with the peaks of the labeled compound.
-
Co-eluting Compounds: Other molecules in the sample with similar m/z values can interfere with the isotopic clusters of interest.
-
-
Troubleshooting Steps:
-
Increase Mass Spectrometer Resolution: If possible, use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to better resolve the isotopic peaks.[6]
-
Optimize Chromatographic Separation: Improve the liquid chromatography (LC) method to ensure that the labeled and unlabeled species are well-separated from other interfering compounds.
-
Data Analysis Software: Utilize specialized software designed for analyzing stable isotope labeling data. These tools often have algorithms to deconvolve overlapping peaks and accurately calculate enrichment.[6]
-
Validate with Standards: Run pure standards of both unlabeled and labeled AICAR to understand their individual fragmentation patterns and isotopic distributions, which can help in interpreting the more complex experimental data.
-
Q7: The signal intensity for my labeled AICAR is very low. What are the potential reasons and solutions?
A7: Low signal intensity of the labeled compound can hinder accurate quantification.
-
Cause:
-
Inefficient Cellular Uptake: The cells may not be efficiently taking up the labeled AICAR from the culture medium.
-
Metabolic Dilution: The labeled AICAR might be diluted by a large endogenous pool of unlabeled AICAR or its precursors within the cells.
-
Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation settings on the mass spectrometer may not be optimized for AICAR.
-
Sample Preparation Issues: Loss of the analyte during sample extraction and preparation can lead to low signal.
-
-
Troubleshooting Steps:
-
Optimize Labeling Time and Concentration: Experiment with different incubation times and concentrations of AICAR-¹³C₂,¹⁵N to maximize its uptake and incorporation.
-
Pre-culture Conditions: Consider pre-culturing cells in a medium depleted of the unlabeled nutrient to reduce the endogenous pool size.
-
Tune Mass Spectrometer: Optimize the ion source parameters (e.g., spray voltage, gas flow) and collision energy for AICAR to enhance its signal.
-
Improve Sample Preparation: Evaluate and refine the extraction and cleanup procedures to minimize sample loss. The use of a stable isotope-labeled internal standard during sample preparation can help to account for and correct for sample loss.
-
Q8: My quantitative results are not reproducible. What factors should I investigate?
A8: Lack of reproducibility is a critical issue in quantitative mass spectrometry.
-
Cause:
-
Inconsistent Sample Handling: Variations in cell culture conditions, quenching, and extraction procedures between replicates can introduce significant variability.
-
Matrix Effects: The presence of other molecules in the sample can suppress or enhance the ionization of the analyte of interest, leading to inconsistent quantification.
-
Instrument Instability: Fluctuations in the performance of the mass spectrometer can affect signal intensity and reproducibility.
-
Data Processing Inconsistencies: Using different parameters or methods for peak integration and data analysis across samples can lead to variable results.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to standardized protocols for all experimental steps, from cell culture to sample analysis.
-
Use of Internal Standards: Incorporate a suitable internal standard (ideally, a different isotopologue of AICAR not used for tracing) at an early stage of the sample preparation to normalize for variations in sample handling and matrix effects.
-
Regular Instrument Calibration and Maintenance: Ensure the mass spectrometer is regularly calibrated and maintained according to the manufacturer's recommendations to ensure stable performance.
-
Consistent Data Analysis Workflow: Use a consistent and well-defined workflow for processing all your data, including peak picking, integration, and statistical analysis.
-
Data Presentation
The following tables provide examples of how quantitative data from AICAR-¹³C₂,¹⁵N labeling experiments can be structured for clear comparison.
Table 1: Isotopic Enrichment of AICAR and its Metabolites
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+3) Abundance (%) | % Enrichment |
| AICAR | 15.2 ± 2.1 | 84.8 ± 2.1 | 84.8 |
| ZMP | 25.6 ± 3.5 | 74.4 ± 3.5 | 74.4 |
| ATP | 5.1 ± 1.2 | 94.9 ± 1.2 | 94.9 |
| GTP | 8.3 ± 1.8 | 91.7 ± 1.8 | 91.7 |
Note: Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.
Table 2: Metabolic Flux Ratios Calculated from Isotopic Labeling Data
| Metabolic Pathway | Flux Ratio | Control Group | Treated Group | p-value |
| Glycolysis vs. Pentose Phosphate Pathway | F_PPP / F_Glycolysis | 0.25 ± 0.05 | 0.45 ± 0.07 | <0.01 |
| De Novo Purine Synthesis | F_DNPS / F_Salvage | 1.5 ± 0.3 | 0.8 ± 0.2 | <0.05 |
Note: Data are hypothetical and for illustrative purposes only. Flux ratios are calculated based on the distribution of isotopologues in key metabolites.
Experimental Protocols
A detailed experimental protocol for a typical AICAR-¹³C₂,¹⁵N labeling experiment is outlined below.
Objective: To determine the metabolic fate of AICAR by tracing its ¹³C and ¹⁵N labels into downstream metabolites using LC-MS/MS.
Materials:
-
AICAR-¹³C₂,¹⁵N
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Solvents and reagents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Internal standards (optional but recommended)
Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency under standard conditions.
-
Replace the standard medium with a medium containing a known concentration of AICAR-¹³C₂,¹⁵N.
-
Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled compound.
-
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound from the medium.
-
Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC chromatography).
-
Analyze the eluted metabolites using a high-resolution mass spectrometer in full scan mode to detect the isotopic clusters of the labeled and unlabeled compounds.
-
Perform tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites and to analyze their fragmentation patterns.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software.
-
Identify the peaks corresponding to the labeled and unlabeled metabolites based on their accurate mass and retention time.
-
Integrate the peak areas of the different isotopologues to determine their relative abundances.
-
Calculate the percentage of isotopic enrichment and use this information for metabolic flux analysis.
-
Mandatory Visualizations
Caption: The AICAR signaling pathway, where AICAR is converted to ZMP, activating AMPK and influencing downstream metabolic processes.
Caption: A streamlined workflow for AICAR-¹³C₂,¹⁵N labeling experiments, from cell culture to metabolic flux analysis.
Caption: A decision tree for troubleshooting common issues in AICAR-¹³C₂,¹⁵N labeling mass spectrometry experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS Gradient for Aicar-13C2,15N Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) gradient for the separation of 5-aminoimidazole-4-carboxamide ribonucleoside (Aicar) and its stable isotope-labeled internal standard, Aicar-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the LC-MS analysis of Aicar?
A1: Aicar is a polar molecule, which can lead to poor retention on traditional reversed-phase (RP) chromatography columns. This can result in co-elution with other polar interferences in the sample matrix, particularly in complex biological samples like urine, leading to ion suppression and inaccurate quantification.
Q2: What are the common chromatographic approaches for analyzing Aicar by LC-MS?
A2: Two primary approaches are used:
-
Reversed-Phase (RP) Chromatography: Often requires highly aqueous mobile phases to achieve some retention. Optimization of mobile phase additives is crucial.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds like Aicar, providing better retention and separation from non-polar matrix components. HILIC separates analytes based on their partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic content.[1][2]
Q3: What are suitable mobile phase additives for Aicar analysis?
A3: For positive ion electrospray ionization (ESI), volatile additives are necessary.
-
Formic acid (FA): Commonly used at concentrations around 0.1% to improve peak shape and ionization efficiency.
-
Ammonium formate (AF): Can be used in combination with formic acid to buffer the mobile phase and further improve peak shape, especially in HILIC.[3] The choice and concentration of the additive can significantly impact sensitivity and chromatography.[3][4]
Q4: Why is an internal standard like this compound essential?
A4: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of Aicar and this compound.
Issue 1: Poor or No Retention of Aicar on a Reversed-Phase Column
-
Symptom: The Aicar and this compound peaks elute at or very near the void volume of the column.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mobile phase is too strong (high organic content) | Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. For Aicar, a starting condition with a high aqueous percentage is necessary. |
| Inappropriate column chemistry | Consider using an "aqueous stable" C18 column designed for use with highly aqueous mobile phases to prevent phase collapse. |
| Reversed-phase is not suitable for this analyte | Switch to a HILIC column. HILIC is specifically designed for the retention of polar compounds.[1][2] |
Issue 2: Peak Tailing or Asymmetric Peaks
-
Symptom: The chromatographic peaks for Aicar and its internal standard are not symmetrical and have a "tail."
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary interactions with the stationary phase | Add or increase the concentration of a mobile phase modifier like formic acid or ammonium formate to minimize silanol interactions.[5] |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| In HILIC, insufficient buffer concentration | Increase the buffer concentration (e.g., ammonium formate) to improve peak shape by masking secondary interactions.[5] Be mindful that very high buffer concentrations can suppress the MS signal. |
| In HILIC, mismatch between sample solvent and mobile phase | The sample solvent should be as close as possible to the initial mobile phase composition (high organic content). Dissolving the sample in a high aqueous solvent can cause peak distortion.[6] |
Issue 3: Poor Signal Intensity or Ion Suppression
-
Symptom: The signal for Aicar and/or this compound is low, inconsistent, or disappears in the presence of the sample matrix.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with matrix components | Optimize the chromatographic gradient to better separate Aicar from interfering compounds. A shallower gradient or a switch to HILIC may be necessary. |
| Inefficient ionization | Adjust the concentration of the mobile phase additive (e.g., formic acid) to find the optimal concentration for ionization. |
| Suboptimal MS source parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature for Aicar and its internal standard. |
| Matrix effects from urine | Enhance sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be more effective than a simple "dilute-and-shoot" approach. |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS Method for Aicar in Urine
This protocol is based on a published method for the quantification of Aicar in urine.[7]
| Parameter | Setting |
| LC Column | C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (This is a starting point, a shallow gradient may improve separation) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Aicar: m/z 259.1 → 127.0this compound: m/z 262.1 → 130.0 |
Protocol 2: Hypothetical HILIC LC-MS/MS Method for Aicar Separation
This protocol provides a starting point for developing a HILIC method for Aicar, based on general principles for polar analytes.
| Parameter | Setting |
| LC Column | Amide or Silica-based HILIC column (e.g., 2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Sample Diluent | 75:25 (v/v) Acetonitrile:Water |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Aicar: m/z 259.1 → 127.0this compound: m/z 262.1 → 130.0 |
Visualizations
Caption: General experimental workflow for LC-MS analysis of Aicar.
Caption: Troubleshooting decision tree for Aicar LC-MS analysis.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 5. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. HILIC peak tailing - Chromatography Forum [chromforum.org]
- 7. Quantification of AICAR and study of metabolic markers after administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Ambiguous Peaks in AICAR-¹³C₂,¹⁵N Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) in conjunction with ¹³C₂ and ¹⁵N stable isotope labeling experiments. Our aim is to help you navigate common challenges in resolving ambiguous analytical peaks and interpreting complex metabolic data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during your AICAR-¹³C₂,¹⁵N experiments, leading to ambiguous or difficult-to-interpret peaks in your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data.
Q1: Why am I seeing a complex and overlapping cluster of peaks for purine pathway intermediates after introducing ¹³C₂-¹⁵N-labeled precursors with AICAR?
A1: This is a common observation due to the dual role of AICAR. AICAR is both an activator of AMP-activated protein kinase (AMPK) and an intermediate in the de novo purine synthesis pathway.[1] This leads to several overlapping isotopic enrichment patterns:
-
Endogenous Synthesis: Your cells will continue to synthesize purines using the ¹³C₂ and ¹⁵N-labeled precursors you provide in the media, leading to a distribution of isotopologues.
-
AICAR Conversion: The unlabeled AICAR you add is converted to ZMP, which then enters the purine pool, diluting the isotopic enrichment from your labeled precursors.
-
AMPK-Mediated Flux Changes: AICAR-induced AMPK activation can alter the flux through various metabolic pathways, including the pentose phosphate pathway (PPP) which produces the ribose backbone for nucleotides, further complicating labeling patterns.[1][2]
Troubleshooting Steps:
-
Run Control Experiments: Include controls with labeled precursors but without AICAR, and with AICAR but without labeled precursors to isolate the metabolic effects of each.
-
Time-Course Analysis: Collect samples at multiple time points after AICAR addition to track the dynamic changes in isotopic enrichment. This can help distinguish between rapid enzymatic conversions and slower, transcriptionally-regulated changes in metabolic flux.
-
Use High-Resolution Instrumentation: High-resolution mass spectrometry can help resolve isobaric metabolites and isotopologues, providing clearer data for analysis.
-
Employ 2D-NMR Techniques: For NMR-based studies, techniques like ¹H-¹³C HSQC can provide better peak separation compared to 1D spectra.
Q2: My mass spectrometry data shows low signal-to-noise for key metabolites after AICAR treatment. How can I improve this?
A2: Low signal-to-noise can be due to several factors, including inefficient ionization, matrix effects, or low metabolite abundance.
-
Matrix Effects: The cellular matrix can suppress the ionization of your target analytes.
-
Metabolic Reprogramming: AICAR-induced metabolic shifts might lead to a genuine decrease in the concentration of certain metabolites.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your metabolite extraction protocol is efficient for the compounds of interest. Protein precipitation followed by liquid-liquid extraction can help remove interfering substances.
-
Use Isotope-Labeled Internal Standards: Spiking your samples with a known concentration of a heavy-isotope labeled version of your analyte of interest can help correct for matrix effects and variations in instrument response.
-
Adjust Chromatographic Conditions: Modifying the mobile phase composition, gradient, or column chemistry can improve the separation of your analyte from co-eluting matrix components, reducing ion suppression.
-
Increase Sample Loading: If metabolite abundance is low, concentrating your sample or injecting a larger volume (if compatible with your chromatography) can boost the signal.
Q3: In my NMR spectra, the peaks for my labeled metabolites are broad and difficult to resolve from the background. What can I do?
A3: Peak broadening in NMR can be caused by poor shimming, sample viscosity, or the presence of paramagnetic ions. In the context of isotope labeling, high ¹³C enrichment can also lead to broadening due to ¹³C-¹³C scalar couplings.
Troubleshooting Steps:
-
Optimize NMR Acquisition Parameters: Ensure proper shimming of the instrument for each sample. Increase the number of scans to improve the signal-to-noise ratio.
-
Sample Preparation: Ensure your sample is free of particulate matter and has an appropriate concentration. High sample viscosity can be reduced by dilution.
-
Decoupling Techniques: Employ ¹³C decoupling during the acquisition of ¹H spectra to simplify multiplets and sharpen signals.
-
Consider 2D NMR: As mentioned, 2D NMR experiments like HSQC or TOCSY can help resolve overlapping signals by spreading them into a second dimension.
Q4: How can I distinguish between the direct metabolic fate of AICAR and its indirect effects on other pathways via AMPK activation using my ¹³C₂,¹⁵N labeling data?
A4: This is a key challenge. The dual labeling strategy is instrumental here. By using precursors with both ¹³C and ¹⁵N labels (e.g., ¹³C₂,¹⁵N-glycine or growing cells in media with U-¹³C-glucose and ¹⁵N-glutamine), you can trace the incorporation of both atoms into downstream metabolites.
Logic for Disambiguation:
-
Direct Incorporation: Metabolites directly downstream of AICAR in the purine synthesis pathway will show incorporation of the labels from your precursors, but this enrichment will be diluted by the unlabeled AICAR entering the pathway.
-
Indirect Effects: Changes in the labeling patterns of metabolites in pathways not directly linked to purine synthesis (e.g., TCA cycle intermediates, fatty acids) are likely due to the indirect effects of AMPK activation. For example, if you observe a change in the M+2/M+3 ratio of citrate (from U-¹³C-glucose) after AICAR treatment, this points to an AMPK-mediated alteration of glucose flux into the TCA cycle.
Experimental Approach:
-
Careful Tracer Selection: Choose tracers that will specifically probe the pathways of interest. For example, U-¹³C-glucose will label many central carbon pathways, while ¹⁵N-glutamine will trace nitrogen through amino acid and nucleotide synthesis.
-
Metabolic Flux Analysis (MFA): For a more quantitative answer, computational modeling using MFA can be employed to calculate the relative flux through different pathways, providing a clearer picture of how AICAR is perturbing the metabolic network.
Quantitative Data Summary
The following table summarizes the relative changes in key metabolites in INS-1 cells treated with AICAR, as determined by LC-MS. This data provides an example of the expected metabolic shifts and can serve as a reference for your own experiments.
| Metabolic Pathway | Metabolite | Fold Change (AICAR vs. Control) | Isotopic Labeling Insight |
| Purine Synthesis | Glycinamide ribonucleotide (GAR) | ↓ 0.8 | Reduced flux from ¹³C-glucose into the de novo purine pathway.[2] |
| Phosphoribosyl pyrophosphate (PRPP) | ↓ 0.7 | Decreased availability of the ribose backbone for nucleotide synthesis.[2] | |
| ATP (newly synthesized) | ↓ 0.6 | Overall decrease in the rate of de novo ATP synthesis from labeled glucose.[2] | |
| Fatty Acid Metabolism | Malonyl-CoA | ↓ 0.5 | Consistent with AMPK-mediated inhibition of fatty acid synthesis.[1] |
| Long-chain CoAs | ↓ 0.7 | Indicates a shift away from fatty acid elongation and storage.[1] | |
| Glycerolipid Synthesis | Diacylglycerol (DAG) | ↓ 0.8 | Reduced incorporation of glucose-derived carbons into the glycerol backbone.[1] |
| Mevalonate Pathway | HMG-CoA | ↑ 1.5 | Potential redirection of acetyl-CoA towards this pathway. |
| Farnesyl pyrophosphate (FPP) | ↓ 0.4 | Downstream inhibition in the mevalonate pathway. |
Data adapted from ElAzzouny MA, et al. (2015). Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells. PLOS ONE.[1][2]
Experimental Protocols
This section provides a detailed methodology for a typical AICAR-¹³C₂,¹⁵N labeling experiment in cultured mammalian cells, followed by metabolite extraction for LC-MS analysis.
Protocol: ¹³C and ¹⁵N Stable Isotope Tracing in AICAR-Treated Cells
1. Cell Culture and Labeling:
- Culture mammalian cells to ~70% confluency in standard growth medium.
- Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Switch to a labeling medium. A common approach is to use a custom DMEM lacking glucose and glutamine, supplemented with:
- 10% dialyzed fetal bovine serum (dFBS)
- [U-¹³C]-glucose (e.g., 10 mM)
- ¹⁵N₂-glutamine (e.g., 2 mM)
- Equilibrate the cells in the labeling medium for at least 24 hours to achieve isotopic steady-state for many central metabolites.
- For the experimental group, add AICAR to the desired final concentration (e.g., 250 µM) and incubate for the desired time (e.g., 1-4 hours). The control group should receive a vehicle control (e.g., sterile water or PBS).
2. Metabolite Extraction:
- Place the cell culture plates on ice to quench metabolism.
- Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
- Immediately add a cold extraction solvent. A common choice is 80% methanol (-80°C).
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes.
- Transfer the supernatant, which contains the polar metabolites, to a new tube.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extract in a suitable solvent for your chromatography (e.g., 50% acetonitrile).
- Perform chromatographic separation using a column appropriate for polar metabolites, such as a HILIC column.
- Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopologues.
- Set the mass spectrometer to acquire data in both positive and negative ion modes to cover a broader range of metabolites.
4. Data Analysis:
- Process the raw data using software that can perform peak picking, retention time alignment, and quantification of different isotopologues (e.g., MAVEN).
- Correct for the natural abundance of ¹³C and ¹⁵N isotopes.
- Calculate the fractional enrichment of each metabolite to determine the extent of label incorporation.
- Perform statistical analysis to identify significant differences in metabolite levels and labeling patterns between control and AICAR-treated groups.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by AICAR, a typical experimental workflow, and a logical approach to troubleshooting ambiguous peaks.
Caption: AMPK Signaling Pathway Activated by AICAR.
Caption: Experimental Workflow for AICAR Isotope Tracing.
Caption: Troubleshooting Logic for Ambiguous Peaks.
References
- 1. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
Validation & Comparative
A Head-to-Head Comparison: Aicar-13C2,15N vs. Unlabeled AICAR for Robust AMPK Studies
For researchers, scientists, and drug development professionals, the choice of chemical tools is paramount to the integrity and clarity of experimental outcomes. When studying the crucial cellular energy sensor AMP-activated protein kinase (AMPK), 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological activator. However, the advent of stable isotope-labeled compounds, such as Aicar-13C2,15N, presents new opportunities for more precise and in-depth investigations. This guide provides a comprehensive comparison of unlabeled AICAR and this compound, offering insights into their respective applications, advantages, and methodologies to empower researchers in making informed decisions for their AMPK studies.
Introduction to AICAR and its Role in AMPK Activation
AICAR is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous activator of AMPK. By binding to the γ-subunit of the AMPK complex, ZMP allosterically activates the kinase, leading to the phosphorylation of downstream targets and a cascade of metabolic effects.[1]
Activation of AMPK by AICAR has been shown to stimulate glucose uptake and fatty acid oxidation, while inhibiting cholesterol synthesis, lipogenesis, and protein synthesis.[1] These effects have made AICAR a valuable tool for studying metabolic regulation and for exploring therapeutic strategies for metabolic disorders. However, it is crucial to recognize that AICAR can also exert effects independent of AMPK, a factor that must be carefully considered in experimental design and data interpretation.[2][3][4]
The Advent of this compound: A Tool for Precision
This compound is a stable isotope-labeled version of AICAR, where two carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling does not alter the compound's chemical properties or biological activity but provides a distinct mass signature that can be detected by mass spectrometry. This key feature unlocks several advanced experimental possibilities not achievable with its unlabeled counterpart.[5]
Comparative Analysis: this compound vs. Unlabeled AICAR
| Feature | Unlabeled AICAR | This compound |
| Primary Use | Pharmacological activation of AMPK in vitro and in vivo. | Tracer for metabolic flux analysis; Internal standard for accurate quantification.[5][6] |
| Mechanism of Action | Enters cells and is phosphorylated to ZMP, which allosterically activates AMPK.[1] | Identical to unlabeled AICAR. |
| Detection Method | Indirectly through downstream effects (e.g., Western blot for p-AMPK, p-ACC), or direct measurement using analytical techniques like LC-MS. | Primarily by mass spectrometry, which can distinguish it from the endogenous, unlabeled counterpart. |
| Key Advantage | Widely studied and validated as an AMPK activator; extensive literature available. | Enables precise tracing of its metabolic fate and accurate quantification, minimizing matrix effects in complex samples.[6] |
| Key Limitation | Potential for AMPK-independent effects that can confound data interpretation; difficult to distinguish from endogenous AICAR metabolites.[2][3][4] | Higher cost; requires access to mass spectrometry for full utility. |
| Application in AMPK Studies | Investigating the physiological roles of AMPK activation; screening for downstream targets. | Quantifying the conversion of AICAR to ZMP; tracing the incorporation of its labeled atoms into other metabolic pathways; serving as a spike-in standard for quantifying unlabeled AICAR. |
Delving Deeper: Experimental Applications and Protocols
Unlabeled AICAR for AMPK Activation Studies
A primary application of unlabeled AICAR is to pharmacologically mimic cellular energy stress and activate AMPK. A typical experiment involves treating cells or tissues with AICAR and then assessing the phosphorylation status of AMPK and its key downstream targets, such as Acetyl-CoA Carboxylase (ACC).
Experimental Protocol: Western Blot for AMPK Activation
-
Cell Culture and Treatment: Plate cells to the desired confluency. The day of the experiment, replace the medium with fresh medium containing the desired concentration of unlabeled AICAR (typically 0.5-2 mM) or vehicle control. Incubate for the specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
This compound for Metabolic Tracing and Quantification
The true power of this compound lies in its application in metabolic flux analysis and as an internal standard for precise quantification.
Experimental Protocol: Tracing AICAR Metabolism using LC-MS
-
Cell Culture and Treatment: Culture cells as described above. Treat cells with a known concentration of this compound.
-
Metabolite Extraction: After the desired incubation time, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will be set to specifically detect the mass-to-charge ratios (m/z) of this compound and its potential labeled metabolites, such as ¹³C₂,¹⁵N-ZMP.
-
Data Analysis: By tracking the appearance and abundance of the labeled species over time, researchers can determine the rate of AICAR uptake and its conversion to ZMP. This allows for a direct assessment of the metabolic flux through this pathway.
Using this compound as an Internal Standard
For studies aiming to quantify the levels of unlabeled AICAR in biological samples, this compound is an ideal internal standard.[6]
-
Sample Preparation: To each biological sample (e.g., urine, plasma, cell lysate), add a known amount of this compound.
-
Extraction and LC-MS Analysis: Process the samples and analyze them by LC-MS.
-
Quantification: By comparing the peak area of the unlabeled AICAR to the peak area of the known amount of labeled internal standard, a highly accurate and precise quantification of the unlabeled AICAR can be achieved. This method corrects for variations in sample preparation and instrument response.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the AMPK signaling pathway and a proposed experimental workflow.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 2. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Aicar-13C2,15N vs. [13C]glucose for Tracing Central Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that constitute cellular metabolism. The choice of tracer is critical as it dictates the specific pathways that can be monitored and the precision of the resulting metabolic flux analysis. This guide provides an objective comparison between two prominent tracers: the universally applied [13C]glucose and the more specialized Aicar-13C2,15N, offering insights into their respective applications, advantages, and limitations in tracing central carbon metabolism.
[13C]glucose: The Backbone Tracer of Central Carbon Metabolism
Uniformly labeled [U-13C6]glucose is a cornerstone of metabolic research, enabling the comprehensive analysis of central carbon pathways. Once transported into the cell, the 13C-labeled glucose enters glycolysis, where it is broken down into pyruvate. This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle within the mitochondria or be converted to lactate. The labeled carbon atoms can also be shunted into the pentose phosphate pathway (PPP) and biosynthetic pathways for amino acids, nucleotides, and fatty acids.[1][2][3][4]
The widespread adoption of [13C]glucose stems from its ability to provide a global view of cellular metabolic activity.[3] Different positional labeling patterns of glucose, such as [1,2-13C2]glucose, can offer more precise estimations for specific pathways like glycolysis and the PPP.[1][5]
Key Advantages of [13C]glucose:
-
Broad Pathway Coverage: Traces glycolysis, the TCA cycle, the pentose phosphate pathway, and numerous biosynthetic offshoots.[1][2][4]
-
Well-Established Methodologies: Extensive literature and established protocols are available for a wide range of biological systems.[6][7][8]
-
Versatility: Different isotopic labeling patterns of glucose can be used to probe specific enzymatic reactions and pathways with greater detail.[1][5]
Limitations:
-
Complex Data Interpretation: The extensive distribution of the 13C label across numerous interconnected pathways can make data analysis and flux modeling complex.
-
Isotopic Dilution: The labeled glucose can be diluted by unlabeled glucose from the media or from glycogenolysis, potentially complicating flux calculations.[3]
-
Time to Reach Isotopic Steady State: While glycolytic intermediates label quickly, metabolites in the TCA cycle and connected amino acid pools may take several hours to reach isotopic steady state.[3]
This compound: A Specialized Tracer for Nucleotide Metabolism and AMPK-Related Pathways
Aicar (5-aminoimidazole-4-carboxamide ribonucleoside) is an adenosine analog that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate).[9][10] ZMP mimics adenosine monophosphate (AMP) and is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][10][11] The isotopically labeled version, this compound, serves as a tracer to specifically investigate the de novo purine synthesis pathway and its interplay with central carbon metabolism.[12][13][14]
The labeled carbon and nitrogen atoms from this compound are incorporated into the later stages of purine biosynthesis, allowing for the direct tracing of flux through this critical pathway, which is essential for DNA and RNA synthesis.[13][14]
Key Advantages of this compound:
-
High Specificity: Directly traces flux through the de novo purine synthesis pathway, providing insights that are difficult to obtain with general tracers like glucose.[13][14]
-
Link to Energy Sensing: As an AMPK activator, it allows for the simultaneous study of metabolic flux and the regulation of energy-sensing pathways.[9][10][15]
-
Complementary Data: Provides a focused view on nucleotide metabolism that complements the broader picture obtained from [13C]glucose tracing.
Limitations:
-
Pharmacological Effects: AICAR is a potent pharmacological agent that activates AMPK, which can induce significant metabolic reprogramming.[10][16][17] This can alter the very pathways being studied, a crucial consideration when interpreting results.
-
AMPK-Independent Effects: AICAR has been shown to have effects on cellular metabolism that are independent of AMPK activation, which can be a confounding factor.[10][16]
-
Narrower Scope: Primarily traces a specific segment of metabolism, and its utility for assessing global central carbon flux is limited compared to [13C]glucose.
Head-to-Head Comparison
| Feature | [13C]glucose | This compound |
| Primary Traced Pathways | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Biosynthetic outputs (amino acids, fatty acids).[1][2][4] | De novo Purine Synthesis.[13][14] |
| Metabolic Scope | Broad, providing a global view of central carbon metabolism. | Narrow, focused on nucleotide biosynthesis and its inputs. |
| Mechanism of Action | Metabolized as a primary carbon source through central energy pathways. | Enters the purine synthesis pathway as an intermediate; also acts as a pharmacological activator of AMPK.[9][10][13] |
| Potential for Perturbation | Generally considered a non-perturbing tracer at physiological concentrations. | High potential for metabolic perturbation due to AMPK activation.[10][16][17] |
| Primary Research Question | "How are carbon atoms from glucose distributed throughout central metabolism?" | "What is the flux through the de novo purine synthesis pathway and how is it regulated by cellular energy status?" |
Experimental Workflow and Signaling Pathways
Diagrams
The following diagrams illustrate the metabolic pathways traced by each compound and a general experimental workflow for stable isotope tracing studies.
Caption: Metabolic fate of [13C]glucose in central carbon metabolism.
Caption: Tracing and activation pathway of this compound.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-glucose isotope metabolic tracing analysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
- 9. corepeptides.com [corepeptides.com]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bc9.co [bc9.co]
- 16. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMPK Target Engagement: A Comparative Guide to AICAR-¹³C₂,¹⁵N and Other Activators
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This guide provides a comprehensive comparison of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), with a focus on its isotopically labeled form, AICAR-¹³C₂,¹⁵N, against other common AMP-activated protein kinase (AMPK) activators. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and workflows.
Introduction to AMPK and Target Validation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][3] Pharmacological activators of AMPK are therefore of significant interest.
AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[4] ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK.[4][5] The use of isotopically labeled AICAR (AICAR-¹³C₂,¹⁵N) offers a sophisticated tool for precisely quantifying target engagement and downstream metabolic events.
Comparison of AMPK Activators
The selection of an appropriate AMPK activator for research or therapeutic development depends on its mechanism of action, potency, specificity, and potential off-target effects. Here, we compare AICAR with two other widely used AMPK activators: Metformin and A-769662.
| Feature | AICAR | Metformin | A-769662 |
| Mechanism of Action | Direct (AMP mimetic) | Indirect (inhibits mitochondrial complex I, increasing AMP:ATP ratio) | Direct (allosteric activator binding to the β1 subunit) |
| AMPK Dependence | Exhibits both AMPK-dependent and -independent effects | Primarily AMPK-dependent, but some AMPK-independent effects are reported | Highly specific to AMPK |
| Potency | Less potent than AMP (40-50 fold) | Low potency for direct AMPK activation | Potent direct activator |
| Primary Application | Research tool for studying AMPK activation | First-line treatment for type 2 diabetes | Research tool for specific AMPK activation |
| Known Off-Target Effects | Can affect other AMP-sensitive enzymes and purine metabolism | Can have gastrointestinal side effects | Can inhibit adipocyte glucose uptake in an AMPK-independent manner[6] |
Quantitative Data on AMPK Activation and Downstream Effects
Validating target engagement requires quantitative measurement of AMPK activation and its downstream consequences. The most common method is to measure the phosphorylation of the AMPKα subunit at threonine 172 (p-AMPKα Thr172).
| Activator | Cell Type | Concentration | Fold Increase in p-AMPKα (Thr172) | Downstream Effect | Reference |
| AICAR | C2C12 myotubes | 2 mM | ~2.5-fold | Increased glucose uptake | [7] |
| AICAR | Rat skeletal muscle | 1 g/kg | ~2-fold | Increased fatty acid oxidation | [8] |
| Metformin | INS-1E cells | 2 mM | Significant increase | Prevention of palmitate-induced apoptosis | [7] |
| A-769662 | Primary hepatocytes | 1 µM | Synergistic increase with AICAR | Inhibition of hepatic lipogenesis | [9] |
Experimental Protocols
Western Blot for Phospho-AMPKα (Thr172)
This protocol is a standard method for assessing the activation state of AMPK.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired AMPK activator (e.g., AICAR, Metformin, A-769662) for the specified time and concentration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
a. Immunoprecipitation of AMPK:
-
Lyse cells treated with or without an AMPK activator as described above.
-
Incubate the cell lysate with an antibody against the AMPKα subunit and protein A/G agarose beads to immunoprecipitate the AMPK complex.
b. Kinase Reaction:
-
Wash the immunoprecipitated AMPK complex.
-
Resuspend the beads in a kinase assay buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
c. Measurement of Substrate Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
LC-MS/MS Quantification of AICAR using AICAR-¹³C₂,¹⁵N Internal Standard
This method allows for the precise quantification of AICAR in biological samples, confirming its uptake and availability to engage with its target.[2]
a. Sample Preparation:
-
Spike biological samples (e.g., plasma, cell lysates) with a known concentration of AICAR-¹³C₂,¹⁵N as an internal standard.
-
Perform protein precipitation and solid-phase extraction to clean up the sample.
b. LC-MS/MS Analysis:
-
Inject the extracted sample onto a liquid chromatography (LC) system to separate AICAR from other components.
-
Introduce the eluent into a tandem mass spectrometer (MS/MS) for detection.
-
Monitor the specific mass transitions for both unlabeled AICAR and the labeled internal standard.
c. Quantification:
-
Calculate the ratio of the peak area of unlabeled AICAR to the peak area of the AICAR-¹³C₂,¹⁵N internal standard.
-
Determine the concentration of AICAR in the original sample by comparing this ratio to a standard curve.
Visualizing Pathways and Workflows
AMPK Signaling Pathway
Caption: The AMPK signaling pathway is activated by metabolic stress and pharmacological agents, leading to downstream effects that restore cellular energy balance.
Experimental Workflow for Validating AMPK Target Engagement
Caption: A typical experimental workflow for validating AMPK target engagement involves treating a biological system with an activator and performing a series of assays to measure direct target interaction and downstream effects.
The Advantage of Using AICAR-¹³C₂,¹⁵N
While unlabeled AICAR is a valuable research tool, the isotopically labeled version, AICAR-¹³C₂,¹⁵N, provides distinct advantages for target engagement studies:
-
Precise Quantification: As demonstrated in the LC-MS/MS protocol, AICAR-¹³C₂,¹⁵N serves as an ideal internal standard, enabling highly accurate and precise quantification of the drug in complex biological matrices. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Metabolic Fate Tracking: The stable isotope labels allow for the tracing of AICAR's metabolic fate within the cell. This can help to distinguish between the effects of the parent compound and its metabolites.
-
Metabolic Flux Analysis: Although not yet widely reported, AICAR-¹³C₂,¹⁵N could potentially be used as a tracer in metabolic flux analysis studies. By tracking the incorporation of the ¹³C and ¹⁵N atoms into downstream metabolites, researchers could gain a more dynamic and integrated view of how AMPK activation remodels cellular metabolism. This would provide a powerful method for confirming the functional consequences of target engagement.
-
Quantitative Proteomics: In combination with quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), labeled AICAR could be used to precisely quantify changes in the phosphoproteome following AMPK activation, providing a global view of the signaling network downstream of the target.
Conclusion
Validating AMPK target engagement is essential for the development of effective therapeutics. While several activators are available, each with its own advantages and disadvantages, the use of isotopically labeled compounds like AICAR-¹³C₂,¹⁵N offers a powerful approach for robust and quantitative assessment. By combining traditional methods like Western blotting and kinase assays with advanced techniques such as LC-MS/MS-based quantification and potentially metabolic flux analysis, researchers can gain a comprehensive understanding of their compound's interaction with AMPK and its downstream biological effects. This multi-faceted approach is critical for making informed decisions in the drug discovery and development process.
References
- 1. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 5. Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK) | PLOS One [journals.plos.org]
- 6. A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. | Semantic Scholar [semanticscholar.org]
A Cross-Platform Showdown: Analyzing ¹³C₂,¹⁵N-Labeled AICAR with NMR versus Mass Spectrometry
For researchers and drug development professionals, the precise quantification of metabolic probes like AICA-Riboside (AICAR) is critical for understanding cellular metabolism and drug efficacy. When using isotopically labeled AICAR, specifically with ¹³C₂ and ¹⁵N, two powerful analytical techniques come to the forefront: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of their performance for analyzing Aicar-¹³C₂,¹⁵N, complete with supporting data and detailed experimental protocols.
This comparison will delve into the quantitative performance, sample requirements, and data output of each platform, offering a clear perspective on their respective strengths and limitations in the context of metabolic studies involving isotopically labeled AICAR.
Quantitative Performance: A Head-to-Head Comparison
The choice between NMR and MS for quantitative analysis often hinges on the specific requirements of the experiment, such as the need for high sensitivity versus absolute quantification without a standard of the exact same molecule. Below is a summary of the typical quantitative performance characteristics of each technique for small molecule analysis.
| Parameter | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range. For AICAR, an LOD of 1 ng/mL has been reported[1]. | Lower sensitivity, with typical LODs around 5 µM for a 600 MHz spectrometer with a cryoprobe[2]. |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range. For AICAR, an LOQ of 10 ng/mL has been reported[1]. | Generally in the µM range; a signal-to-noise ratio of 150 or higher is recommended for accurate quantification, which corresponds to a higher concentration than the LOD[3]. |
| Linearity | Excellent, with a wide dynamic range. A linear range of 10–10,000 ng/mL has been demonstrated for AICAR[1]. | Excellent linearity, as the signal intensity is directly proportional to the number of nuclei. |
| Precision | High precision is achievable. For AICAR, intra-day precision has been reported between 1.0–15.6% and inter-day precision between 1.3–16.3%[1]. | High precision, typically within 5%, and can be as high as 0.35-0.60% with careful calibration[4][5]. |
| Accuracy | High accuracy, with reported values for AICAR between 99.9–112.8%[1]. | High accuracy, with trueness often reported as >98.5%[5]. |
| Throughput | High, with typical run times of a few minutes per sample. | Lower, as longer acquisition times are often needed for sufficient signal-to-noise, especially for less sensitive nuclei like ¹³C and ¹⁵N. |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns, which are useful for identification and confirmation. | Provides detailed structural information, including the precise location of isotopic labels, without the need for fragmentation. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of Aicar-¹³C₂,¹⁵N using both LC-MS/MS and NMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from established methods for AICAR quantification[1].
1. Sample Preparation:
-
Matrix: Urine or cell lysate.
-
Extraction: Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., d₄-AICAR) prior to extraction to correct for matrix effects and variations in instrument response.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
For Aicar-¹³C₂,¹⁵N, the precursor ion (Q1) will be m/z 262.1 (assuming two ¹³C and one ¹⁵N). The exact m/z will depend on the labeling pattern. Product ions (Q3) would be selected based on the fragmentation of the labeled AICAR.
-
For unlabeled AICAR, transitions are m/z 259.1 > 127.0 and 259.1 > 110.0[1].
-
-
Data Analysis: Quantify the Aicar-¹³C₂,¹⁵N by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol is based on general principles of qNMR for small molecules.
1. Sample Preparation:
-
Solvent: Dissolve a precisely weighed amount of the Aicar-¹³C₂,¹⁵N sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-precision NMR tube.
-
Internal Standard: Add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid, DSS). The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Concentration: The concentration should be high enough to achieve a good signal-to-noise ratio (S/N > 250 for <1% error) within a reasonable acquisition time[6].
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nuclei:
-
¹H NMR: Can be used for quantification if there are well-resolved proton signals.
-
¹³C NMR: Directly observe the ¹³C-labeled positions. Requires a longer acquisition time due to the lower gyromagnetic ratio of ¹³C.
-
¹⁵N NMR: Directly observe the ¹⁵N-labeled position. This is challenging due to the very low sensitivity of the ¹⁵N nucleus. Heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used to indirectly detect the ¹⁵N through the attached protons or carbons.
-
-
Key Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans[6]. This is crucial for accurate integration.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).
-
Carefully phase the spectrum and correct the baseline.
-
Integrate the signals of interest for both the analyte and the internal standard.
-
3. Data Analysis:
-
Calculate the concentration of Aicar-¹³C₂,¹⁵N using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard Where N is the number of protons for the integrated signal, M is the molar mass, and P is the purity.
Visualizing the Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
AICAR Signaling Pathway
AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). ZMP mimics AMP and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[7][8].
Caption: The metabolic signaling pathway of AICAR, leading to the activation of AMPK and subsequent regulation of key cellular processes.
Comparative Experimental Workflow: NMR vs. MS
The workflow for analyzing Aicar-¹³C₂,¹⁵N differs significantly between NMR and MS, from sample preparation to data interpretation.
Caption: A comparative workflow for the analysis of Aicar-¹³C₂,¹⁵N using Mass Spectrometry and NMR spectroscopy.
Conclusion
Both Mass Spectrometry and Nuclear Magnetic Resonance are powerful techniques for the analysis of isotopically labeled AICAR, each with a distinct set of advantages.
-
Mass Spectrometry (LC-MS/MS) is the method of choice when high sensitivity is paramount, for instance, when analyzing samples with very low concentrations of AICAR. Its high throughput also makes it suitable for screening large numbers of samples.
-
Nuclear Magnetic Resonance (NMR) excels in providing absolute quantification without the need for an identical isotopically labeled standard. Furthermore, NMR is unparalleled in its ability to provide detailed structural information, including the precise location of the ¹³C and ¹⁵N labels within the AICAR molecule, which can be crucial for detailed metabolic flux analysis.
The selection of the appropriate technique will ultimately depend on the specific research question, the available sample amount, and the required level of quantitative detail and structural information. For many comprehensive metabolic studies, a combination of both techniques can provide a more complete picture, leveraging the high sensitivity of MS and the detailed structural and quantitative capabilities of NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of AICAR-13C2,15N and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two key compounds in metabolic research: the AMP-activated protein kinase (AMPK) activator AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) and the widely prescribed anti-diabetic drug, metformin. This comparison will focus on AICAR-13C2,15N, an isotopically labeled variant of AICAR, which is utilized in metabolic tracing studies. It is presumed that the fundamental metabolic effects of this compound are consistent with its unlabeled counterpart, with the isotopic labeling enabling the tracking of its metabolic fate.
Core Mechanisms of Action
Both AICAR and metformin are known to exert their metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, their upstream mechanisms of activation and downstream effects exhibit notable differences.
AICAR: As a cell-permeable adenosine analog, AICAR is taken up by cells and phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an AMP mimetic. ZMP allosterically activates AMPK, mimicking a low-energy state.[1] This activation is a direct effect on the AMPK enzyme complex.
Metformin: The mechanism of metformin is more complex and not fully elucidated. It is understood to indirectly activate AMPK, primarily by inhibiting Complex I of the mitochondrial respiratory chain.[2] This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Metformin's action also involves AMPK-independent pathways and significant effects on the gut microbiome.
Comparative Data on Metabolic Effects
The following tables summarize the quantitative data from various studies comparing the effects of AICAR and metformin on key metabolic parameters.
Table 1: Effects on AMPK Activation and Downstream Signaling
| Parameter | AICAR | Metformin | Key Findings | Reference |
| AMPK Phosphorylation (Activation) | ~2-fold increase in rat liver | ~3-fold increase in rat liver | Both compounds activate AMPK in the liver. | [3] |
| aPKC Activity in Muscle | Increased | Increased | Both activate atypical protein kinase C (aPKC) in muscle, a pathway involved in glucose transport. | [3] |
| aPKC Activity in Liver | No change | No change | Neither AICAR nor metformin activated aPKC in the liver, despite activating AMPK in this tissue. | [3] |
| ACC Phosphorylation (Inactivation) | Increased | Increased | Both compounds lead to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. | [4] |
Table 2: Effects on Glucose Metabolism
| Parameter | AICAR | Metformin | Key Findings | Reference |
| Muscle Glucose Transport/Uptake | Increased | Increased | Both stimulate glucose uptake in muscle cells.[3] The effects of metformin on 2-[3H]deoxyglucose uptake in L6 myotubes were generally greater than those of AICAR. | [3] |
| Hepatic Glucose Production | Inhibited | Inhibited | Both compounds suppress glucose production in the liver, a key mechanism for their glucose-lowering effects.[5] | [5] |
| GLUT4 Translocation in Muscle Cells | Increased | Increased | Both promote the translocation of the glucose transporter GLUT4 to the plasma membrane in L6 myotubes, comparable to the effect of insulin. | [3] |
| GLUT1 Translocation in Muscle Cells | Increased | Increased | Both also increase the translocation of GLUT1 to the plasma membrane in L6 myotubes. | [3] |
Table 3: Effects on Lipid Metabolism
| Parameter | AICAR | Metformin | Key Findings | Reference |
| Fatty Acid Oxidation | Stimulated | Stimulated | Both compounds promote the oxidation of fatty acids. | [5] |
| Lipogenic Gene Expression (e.g., SREBP-1c) | Suppressed | Suppressed | Both AICAR and metformin decrease the expression of key genes involved in lipid synthesis in the liver. | [5] |
| Triglyceride Accumulation in Pancreatic β-cells | Significantly inhibited | No effect | In a study on palmitate-induced apoptosis in INS-1E pancreatic β-cells, AICAR, but not metformin, inhibited triglyceride accumulation. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AICAR and Metformin in Muscle Cells
Caption: AICAR and Metformin signaling in muscle glucose uptake.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for a radiolabeled glucose uptake assay.
Detailed Experimental Protocols
AMPK Activation Assay (Western Blot)
Objective: To determine the phosphorylation status of AMPK as an indicator of its activation.
Methodology:
-
Cell/Tissue Lysis:
-
Culture cells (e.g., L6 myotubes or primary hepatocytes) and treat with AICAR or metformin for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissue samples, homogenize in lysis buffer.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPK.
-
Quantify band intensities using densitometry software.
-
Glucose Uptake Assay (Radiolabeled)
Objective: To measure the rate of glucose transport into cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., L6 myotubes) in multi-well plates and allow them to differentiate.
-
Treat the cells with AICAR or metformin for the specified duration. For example, 16 hours with 2 mM metformin or 40 minutes with 50 µM AICAR.[2]
-
-
Glucose Starvation:
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-Phosphate buffer) and incubate for a short period to deplete intracellular glucose.
-
-
Glucose Uptake Measurement:
-
Initiate glucose uptake by adding a solution containing 2-[3H]deoxyglucose (a radiolabeled, non-metabolizable glucose analog).
-
Incubate for a defined period (e.g., 5-10 minutes).
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein concentration of the lysate.
-
Fatty Acid Oxidation Assay
Objective: To quantify the rate of fatty acid oxidation in cells.
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in a suitable multi-well format and treat with AICAR or metformin.
-
-
Assay Initiation:
-
Wash the cells and incubate them in a medium containing a radiolabeled fatty acid substrate, such as [1-14C]palmitate or [9,10-3H]palmitate, complexed to BSA.
-
-
Capture of Radiolabeled Metabolites:
-
During the incubation period, the radiolabeled fatty acids are oxidized, producing radiolabeled CO2 and acid-soluble metabolites (for 14C-labeled substrates) or 3H2O (for 3H-labeled substrates).
-
For 14CO2 capture, a filter paper soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide) is placed in the well or a sealed flask.
-
For 3H2O, the medium is collected and subjected to a separation step to isolate the tritiated water.
-
-
Measurement and Calculation:
-
The radioactivity on the filter paper or in the aqueous phase is measured using a scintillation counter.
-
The rate of fatty acid oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to cell number or protein content.
-
Conclusion
Both this compound and metformin are potent modulators of cellular metabolism, primarily through their ability to activate AMPK. While they share several downstream effects, such as stimulating glucose uptake and fatty acid oxidation while inhibiting hepatic glucose production, their upstream mechanisms of action differ significantly. AICAR acts as a direct AMP mimetic, whereas metformin's effects are largely indirect, involving mitochondrial inhibition.
Furthermore, subtle but important differences exist in their downstream signaling and metabolic outcomes. For instance, the differential effects on triglyceride accumulation in pancreatic β-cells highlight the nuanced cellular responses to these two compounds. The use of isotopically labeled this compound in metabolic studies allows for precise tracing of its metabolic fate, providing a powerful tool to further dissect these complex metabolic pathways. For researchers and drug development professionals, understanding these similarities and differences is crucial for designing experiments, interpreting data, and developing novel therapeutic strategies targeting metabolic diseases.
References
- 1. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating AMPK-Dependent and -Independent Effects of AICAR
An objective comparison of experimental approaches to dissecting the molecular actions of the AMP-activated protein kinase (AMPK) activator, AICAR.
For researchers in cellular metabolism, oncology, and immunology, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological tool to probe the function of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Upon cellular uptake, AICAR is phosphorylated to ZMP, an AMP analog that allosterically activates AMPK.[1][2] However, a growing body of evidence reveals that AICAR can exert numerous effects independent of AMPK, necessitating rigorous experimental design to accurately attribute its actions.[1][3][4][5] This guide provides a comparative overview of experimental strategies to distinguish between the AMPK-dependent and -independent effects of AICAR treatment, supported by experimental data and detailed protocols.
Understanding the Dichotomy: AMPK-Dependent vs. -Independent Effects
AICAR's primary, AMPK-dependent effects are linked to the restoration of cellular energy balance. Activation of AMPK by AICAR typically leads to the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the activation of catabolic processes (e.g., fatty acid oxidation and glucose uptake) to generate ATP.[1][6] Conversely, the AMPK-independent effects of AICAR are varied and can stem from its structural similarity to adenosine and its role as a precursor in purine nucleotide biosynthesis.[3] These off-target effects can influence processes like cell cycle progression and apoptosis, sometimes in direct contrast to the established roles of AMPK.[1][3]
Experimental Strategies for Disambiguation
To dissect the true signaling cascade initiated by AICAR, a multi-pronged approach is essential. The two primary strategies involve the use of pharmacological inhibitors and genetic models.
Pharmacological Inhibition with Compound C
Compound C (also known as dorsomorphin) is a widely used cell-permeable inhibitor of AMPK.[7][8][9] In principle, if the effect of AICAR is blocked or reversed by co-treatment with Compound C, it is considered AMPK-dependent.
Experimental Workflow:
Figure 1. Experimental workflow for using Compound C to differentiate AICAR effects.
Caveats and Considerations: It is crucial to acknowledge that Compound C has known AMPK-independent effects, inhibiting other kinases such as ERK8, ALK2, Src, and Lck.[9][10] Therefore, results obtained using Compound C should be interpreted with caution and ideally validated with genetic models.
Genetic Models: The Gold Standard
The use of genetic models, such as cells or animals with knockout or knockdown of AMPK subunits (e.g., AMPKα1/α2), provides a more definitive approach to delineating AICAR's effects.[1][4][11] If an effect of AICAR is absent in AMPK-deficient models compared to their wild-type counterparts, it is unequivocally AMPK-dependent.
Experimental Workflow:
Figure 2. Workflow using AMPK knockout (KO) models to dissect AICAR's mechanism.
Comparative Data on AICAR Effects
The following tables summarize key findings from studies that have systematically investigated the AMPK-dependence of AICAR's actions.
| Effect of AICAR | Model System | AMPK-Dependent? | Key Evidence | Reference |
| Metabolic Effects | ||||
| Increased Glucose Uptake | Skeletal Muscle | Yes | Effect abolished in AMPKα2 knockout mice. | [1] |
| Inhibition of Fatty Acid Synthesis | Liver Cells | Yes | Effect abolished in AMPKα1/α2 knockout mice. | [1] |
| Inhibition of Gluconeogenesis | Liver | No | Effect persists in mice lacking both AMPKα1 and α2 isoforms. | [1] |
| Cell Growth and Proliferation | ||||
| Inhibition of Proliferation | Glioma Cells | No | A-769662 (another AMPK activator) had no effect on proliferation. | [1] |
| Apoptosis Induction | B-cell Chronic Lymphocytic Leukemia (CLL) | No | AICAR induced apoptosis in B lymphocytes from AMPKα1(-/-) mice. | [1] |
| T-Cell Function | ||||
| Inhibition of Ca2+-induced T-cell death | T-cells | Yes | AICAR's inhibitory effect is absent in T-cells from AMPK conditional knockout mice. | [4][5][10] |
| Inhibition of T-cell activation and cytokine production | T-cells | No | AICAR inhibits these processes in both wild-type and AMPK knockout T-cells. | [4][5][10] |
Signaling Pathways: Dependent vs. Independent
The signaling cascades initiated by AICAR diverge based on their reliance on AMPK.
AMPK-Dependent Signaling
Figure 3. Canonical AMPK-dependent signaling pathway of AICAR.
Example of an AMPK-Independent Pathway
Figure 4. AICAR-induced activation of the Hippo pathway, independent of AMPK.[3]
Detailed Experimental Protocols
Western Blotting for AMPK Activation
Objective: To confirm AMPK activation by AICAR and its inhibition by Compound C.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, T98G glioma cells) and grow to 70-80% confluency. Treat with AICAR (e.g., 1 mM) for a specified time (e.g., 30-60 minutes). For inhibition studies, pre-treat with Compound C (e.g., 10-20 µM) for 1 hour before adding AICAR.[7][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. Also, probe for phospho-ACC (Ser79), a downstream target of AMPK, and total ACC.[13][14]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
T-cell Activation and Cytokine Production Assay
Objective: To measure the AMPK-independent effects of AICAR on T-cell function.[4][5][15]
-
Cell Isolation: Isolate T-cells from the lymph nodes of wild-type and AMPK conditional knockout mice.
-
Treatment: Pre-treat isolated T-cells with DMSO (vehicle), AICAR (e.g., 500 µM), or Compound C (e.g., 10 µM) for 30 minutes.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or PMA/Ionomycin for a specified period (e.g., 5 hours for cytokine production, 24-72 hours for proliferation). Include a protein transport inhibitor (e.g., Golgiplug) for intracellular cytokine staining.
-
Flow Cytometry:
-
Activation: Stain cells with antibodies against surface activation markers like CD69 and CD25.
-
Cytokine Production: Fix and permeabilize cells, then stain with fluorescently-labeled antibodies against cytokines such as IL-2, IFNγ, and TNFα.
-
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of activated T-cells or cytokine-producing cells in each treatment group for both wild-type and knockout genotypes.
Conclusion
The use of AICAR as a specific AMPK agonist is context-dependent and requires careful validation.[1][6] While it remains a valuable tool, researchers must be vigilant about its potential AMPK-independent effects. By employing a combination of pharmacological inhibitors and, more definitively, genetic knockout models, the true role of AMPK in a given biological process can be elucidated. This rigorous approach is paramount to ensuring the accurate interpretation of experimental data and advancing our understanding of cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Metabolic Fates: A Comparative Guide to AICAR-13C2,15N and Other Stable Isotope-Labeled Amino Acids in Nucleotide Biosynthesis Analysis
For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolic analysis, the choice of a stable isotope tracer is paramount. This guide provides an objective comparison of AICAR-13C2,15N with other commonly used stable isotope-labeled amino acids for tracing nucleotide biosynthesis pathways. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower informed decisions in experimental design.
This compound, a labeled form of the adenosine analog Acadesine, serves as a valuable tool for investigating purine metabolism.[1] Unlike precursor amino acids that trace the entire de novo synthesis pathway, this compound allows for the specific tracking of its own incorporation into the purine nucleotide pool as an intermediate. This distinction is critical for dissecting the complex interplay between de novo and salvage pathways in nucleotide metabolism.
Comparative Analysis of Stable Isotope Tracers for Nucleotide Biosynthesis
The utility of a stable isotope tracer is defined by its entry point and role within a metabolic pathway. While this compound offers a unique window into the latter stages of purine synthesis, other labeled amino acids provide a broader view of the initial biosynthetic steps. The following table summarizes the key characteristics of these tracers.
| Tracer | Role in Nucleotide Synthesis | Primary Pathway Traced | Information Provided | Key Experimental Observations |
| This compound | Intermediate in de novo purine synthesis | Incorporation into the purine pathway | Rate of conversion of AICAR to purine nucleotides; activity of the latter part of the de novo pathway. | Used as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |
| Glycine (¹³C₂, ¹⁵N) | Direct precursor | De novo purine synthesis | Overall rate and contribution of glycine to the entire purine ring synthesis. | Labeled glycine has been used to measure the incorporation rate into IMP, AMP, and GMP.[2][3] |
| Glutamine (¹³C₅, ¹⁵N₂) | Nitrogen donor | De novo purine and pyrimidine synthesis | Contribution of glutamine's nitrogen to the synthesis of both purine and pyrimidine rings. | [¹⁵N] Glutamine flux has been quantified to trace its incorporation into nucleosides and nucleobases.[4] |
| Aspartate (U-¹³C) | Precursor | De novo purine and pyrimidine synthesis | Contribution of aspartate's carbon backbone to the purine and pyrimidine rings. | [U-¹³C]aspartate is readily metabolized and its carbon is incorporated into various downstream metabolites.[5] |
Experimental Methodologies: A Closer Look
The successful application of stable isotope tracers hinges on robust experimental protocols. Below are detailed methodologies for key experiments involving the aforementioned tracers, primarily employing liquid chromatography-mass spectrometry (LC-MS) for analysis.
Protocol 1: Tracing Nucleotide Biosynthesis using Stable Isotope-Labeled Amino Acid Precursors
This protocol is a generalized approach for using labeled glycine, glutamine, or aspartate to trace de novo nucleotide synthesis.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest in a standard growth medium.
- For the experiment, switch the cells to a medium containing the stable isotope-labeled amino acid of choice (e.g., [¹³C₂, ¹⁵N]glycine, [¹³C₅, ¹⁵N₂]glutamine, or [U-¹³C]aspartate) at a known concentration.
- Incubate the cells for a predetermined time course to allow for the incorporation of the label into metabolites.
2. Metabolite Extraction:
- Harvest the cells and quench metabolism rapidly, typically using cold methanol or a similar solvent mixture.
- Lyse the cells and separate the protein and metabolite fractions.
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7][8]
- Employ a suitable chromatography method, such as ion-pairing reversed-phase chromatography, to separate the polar nucleotide metabolites.[6]
- Utilize the mass spectrometer to detect and quantify the different isotopologues of the target nucleotides (e.g., AMP, GMP, UMP, CMP) based on their mass-to-charge ratio.
4. Data Analysis:
- Correct the raw data for the natural abundance of stable isotopes.
- Calculate the fractional enrichment of the label in each nucleotide to determine the contribution of the precursor to its synthesis.
- Metabolic flux analysis can be performed using specialized software to model the rates of the biochemical reactions in the pathway.
Protocol 2: Tracing AICAR Incorporation using this compound
This protocol focuses on the specific application of this compound as a tracer.
1. Cell Culture and Labeling:
- Culture cells as described in Protocol 1.
- Introduce this compound into the culture medium.
2. Metabolite Extraction and Analysis:
- Follow the same procedures for metabolite extraction and LC-MS/MS analysis as outlined in Protocol 1.
- Specifically monitor the mass shifts corresponding to the incorporation of the 13C and 15N labels from AICAR into downstream purine nucleotides like AMP and GMP.
3. Data Interpretation:
- The detection of labeled purine nucleotides confirms the activity of the enzymes responsible for converting AICAR to IMP and subsequently to AMP and GMP.
- The rate of appearance of labeled purines provides a measure of the flux through this specific segment of the pathway.
Visualizing the Pathways and Processes
To better understand the flow of atoms and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: De Novo Purine Synthesis Pathway with Tracer Entry Points.
Figure 2: De Novo Pyrimidine Synthesis Pathway with Tracer Entry Points.
Figure 3: General Experimental Workflow for Stable Isotope Tracing.
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between this compound and other stable isotope-labeled amino acids is not a matter of superiority but of strategic selection based on the research question.
-
For studying the overall activity of the de novo purine and pyrimidine synthesis pathways , labeled precursors like glycine, glutamine, and aspartate are the tracers of choice. They provide a comprehensive view of the entire pathway's flux from its initial building blocks.
-
To investigate the specific activity of the latter part of the de novo purine synthesis pathway or to study the kinetics of AICAR utilization , This compound is the more appropriate tool. Its use can help elucidate the regulation of enzymes downstream of AICAR formation and can be instrumental in studies involving drugs that target these enzymes.
By carefully considering the specific metabolic questions being addressed and employing the appropriate tracer and experimental methodology, researchers can gain deeper insights into the complex and dynamic processes of nucleotide biosynthesis, paving the way for new discoveries in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aicar-13C2,15N: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Aicar-13C2,15N, a stable isotope-labeled analog of the AMP-activated protein kinase (AMPK) activator, Acadesine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
This compound, like its parent compound Aicar (Acadesine), requires careful handling and disposal due to its potential health and environmental effects. While specific quantitative disposal limits are not typically provided in safety data sheets, the qualitative hazard information necessitates a cautious approach. The primary hazards associated with Aicar include skin, eye, and respiratory irritation. Furthermore, the compound is considered harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | Description | Primary Safety Precaution |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or with respiratory protection. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | Prevent release to the environment. |
Experimental Protocols: this compound Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on standard practices for chemical waste disposal and information from safety data sheets for the parent compound, Aicar.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood.
-
Designated, labeled, and sealed waste container for chemical waste.
-
Spill kit for chemical spills.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for Aicar. Although a specific SDS for the isotopically labeled version may not be available, the SDS for Aicar provides the necessary safety information.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, to prevent skin and eye contact.
-
Work Area Preparation: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated gloves), and place them in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" or "Acadesine-13C2,15N"), the concentration (if in solution), and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1][4]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Documentation: Maintain a record of the amount of this compound disposed of, the date of disposal, and the disposal method, in accordance with your laboratory's and institution's policies.
Visualizing Key Processes
To further clarify the procedural and biological contexts of working with this compound, the following diagrams have been generated.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Aicar is a cell-permeable activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Understanding this pathway is crucial for researchers using this compound in their studies.
Caption: A diagram showing Aicar's role in activating the AMPK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
